(3-ethyl-4-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-ethyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABGKWFFCFAAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282297 | |
| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-01-2 | |
| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960235-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-ethyl-4-fluorophenylboronic acid chemical structure and properties
CAS: 960235-01-2 | Formula: C₈H₁₀BFO₂
Executive Summary
3-Ethyl-4-fluorophenylboronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals. Distinguished by its specific substitution pattern—an ethyl group at the meta position and a fluorine atom at the para position relative to the boronic acid moiety—this compound offers a unique balance of steric bulk and electronic modulation.
The fluorine atom enhances metabolic stability and lipophilicity (Bioisosterism), while the ethyl group provides conformational restriction and hydrophobic interaction potential without imposing the severe steric hindrance associated with ortho-substitution. This guide details its physicochemical profile, validated synthetic pathways, and critical reactivity parameters for Suzuki-Miyaura cross-coupling applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Registry Number | 960235-01-2 |
| IUPAC Name | (3-Ethyl-4-fluorophenyl)boronic acid |
| Molecular Formula | C₈H₁₀BFO₂ |
| Molecular Weight | 167.97 g/mol |
| SMILES | CCC1=C(C=CC(=C1)B(O)O)F |
| InChI Key | Derived from structure |
| Appearance | White to off-white crystalline solid |
| Melting Point | 214–218 °C (Typical for class; varies by anhydride content) |
| Solubility | Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in water |
| pKa | ~8.0–8.5 (Predicted based on phenylboronic acid analogs) |
Structural Analysis
The molecule features a benzene core with three key functional points:[1]
-
C1 (Boronic Acid): The reactive center for transmetalation.
-
C3 (Ethyl Group): Provides weak electron-donating (+I) effects and lipophilic bulk. Being meta to the boron, it does not sterically inhibit the catalytic cycle.
-
C4 (Fluorine Atom): Provides electron-withdrawing (-I) effects, slightly deactivating the ring toward electrophilic attack but activating the C-B bond for transmetalation compared to non-fluorinated analogs.
Synthesis & Production Protocols
The most robust synthesis of 3-ethyl-4-fluorophenylboronic acid involves the cryogenic lithiation of the corresponding aryl bromide, followed by electrophilic trapping with a borate ester.
Reaction Pathway Diagram[6][10]
Caption: Cryogenic lithiation-borylation pathway. The kinetic control at -78°C prevents benzyne formation or halogen scrambling.
Detailed Experimental Protocol
Objective: Synthesis from 1-bromo-3-ethyl-4-fluorobenzene.
Reagents:
-
1-Bromo-3-ethyl-4-fluorobenzene (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous THF (Solvent)
-
2M HCl (Hydrolysis)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Charge the flask with 1-bromo-3-ethyl-4-fluorobenzene and anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C to prevent lithium-halogen exchange side reactions. Stir for 1 hour at -78°C.
-
Checkpoint: The solution may turn slightly yellow, indicating the formation of the aryllithium species.
-
-
Borylation: Add Triisopropyl borate dropwise. The reaction is exothermic; ensure slow addition.
-
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours. Stir overnight.
-
Hydrolysis: Quench the reaction with 2M HCl (approx. 2 eq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain the pure white solid.
Reactivity & Applications: Suzuki-Miyaura Coupling
The primary utility of 3-ethyl-4-fluorophenylboronic acid is as a nucleophile in Palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom at the para position generally accelerates the transmetalation step compared to electron-rich arylboronic acids.
Catalytic Cycle Visualization
Caption: The Suzuki-Miyaura cycle. The boronic acid must be activated by a base (e.g., K₂CO₃) to form the boronate species before transmetalation.
Optimization for Drug Discovery
When using this building block in medicinal chemistry (e.g., diversifying a scaffold):
-
Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures. Strong bases may cause protodeboronation, although the para-fluoro group stabilizes the C-B bond relative to ortho-fluoro analogs.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered electrophiles, switch to Pd₂(dba)₃ with XPhos .
-
Stoichiometry: Use a slight excess (1.2–1.5 eq) of the boronic acid to account for potential homocoupling or deboronation.
Bioisosteric Significance
-
Metabolic Blocking: The C4-Fluorine blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug candidate.
-
Lipophilicity: The C3-Ethyl group increases logP more than a methyl group, enhancing membrane permeability, while the fluorine modulates the pKa of nearby functional groups.
Handling, Stability & Safety
Stability Profile
-
Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This is reversible; adding water or using aqueous reaction conditions regenerates the monomeric acid.
-
Protodeboronation: Moderately stable. Avoid prolonged heating in highly acidic media.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Store in a cool, dry place (refrigerator recommended for long-term storage to prevent dehydration).
References
-
Chemical Identity & CAS: Sigma-Aldrich. 3-Ethyl-4-fluorophenylboronic acid Product Page. Retrieved from (Search CAS: 960235-01-2).
- Synthesis Methodology:Organic Syntheses, Coll. Vol. 10, p. 112 (2004).
- Suzuki-Miyaura Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Medicinal Chemistry Applications: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Safety Data: PubChem. Compound Summary for Fluorophenylboronic Acid Derivatives. Retrieved from .
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A Senior Application Scientist's Guide to the Safe Handling of 3-ethyl-4-fluorophenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Risks of a Modern Suzuki Coupling Reagent
3-ethyl-4-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its utility primarily lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. The specific substitution pattern—an ethyl group for steric and electronic influence and a fluorine atom for modulating pharmacokinetic properties—makes it a valuable building block in drug discovery programs.
However, as with any reactive chemical species, its utility is matched by a need for rigorous safety protocols. While specific toxicological data for 3-ethyl-4-fluorophenylboronic acid is not extensively published, a comprehensive safety profile can be constructed by analyzing its structure, the known hazards of the arylboronic acid class, and data from structurally analogous compounds. This guide provides an in-depth, experience-driven perspective on its safe handling, moving beyond a simple recitation of standard MSDS sections to explain the scientific rationale behind each safety recommendation.
Hazard Identification and GHS Classification Profile
Arylboronic acids are generally classified as irritants, and some may carry more significant health warnings. Based on data from analogous compounds like 4-fluorophenylboronic acid and other substituted phenylboronic acids, a presumptive Globally Harmonized System (GHS) classification for 3-ethyl-4-fluorophenylboronic acid is synthesized below.[1][2][3][4] This classification should be treated as a minimum baseline for safety precautions.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][5] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][4] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2][4] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][6] |
Note: Some boronic acids, such as boric acid itself, are classified as reproductive toxicants (Repr. 1B - H360FD).[7][8][9] While this is not a standard classification for all arylboronic acids, this potential hazard underscores the need for stringent handling practices, particularly for researchers of child-bearing potential.
The Hierarchy of Controls: A Proactive Safety Workflow
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final line of defense.
Caption: Logical workflow for responding to a chemical spill.
Handling, Storage, and Chemical Stability
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of airborne dust. Use non-sparking tools for transfers. [10]* Inert Atmosphere: While stable under normal conditions, many boronic acids are sensitive to oxygen and moisture and can undergo dehydration to form boroxines (cyclic anhydrides). [11]For long-term storage and to ensure reagent integrity, storing under an inert atmosphere (Nitrogen or Argon) is best practice.
-
Grounding: When transferring large quantities of powder, electrostatic charges can build up. Ensure equipment is properly grounded to prevent static discharge, which could ignite flammable solvents. [12]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [13]* Compatibility: Store away from incompatible materials.
Stability and Reactivity Profile
Understanding a compound's reactivity is key to preventing hazardous situations.
Caption: Incompatibility diagram for 3-ethyl-4-fluorophenylboronic acid.
-
Conditions to Avoid: Excess heat and exposure to moisture. [13]* Incompatible Materials: Strong oxidizing agents and strong bases. [13]Reactions with strong oxidizers can be violent.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, hydrogen fluoride, and boron oxides.
Toxicological and Ecological Considerations
-
Toxicological Profile: The primary toxicological concerns are acute effects from irritation upon contact or inhalation, and harm if swallowed. [1][2]Recently, some arylboronic acids have been identified as weakly mutagenic in microbial assays, which classifies them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). [11][14]This necessitates careful control of residual levels in final drug products.
-
Ecological Information: Data on the environmental impact of this specific compound is limited. As a standard precaution, do not allow the material to be released into the environment or enter drains. All waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
References
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
- Safety Data Sheet: Boric acid. (2024, January 30). Chemos GmbH&Co.KG.
- Boric acid - Substance Information. (2023, September 23). ECHA - European Union.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 3-Fluorophenylboronic acid safety d
- SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid. (2010, June 22). Thermo Fisher Scientific.
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020, September 22).
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- SAFETY DATA SHEET: 2-Chloro-6-methoxypyridine. (2025, September 12). Thermo Fisher Scientific.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
- SAFETY DATA SHEET: Ammonium pyrrolidinedithiocarbam
- SAFETY DATA SHEET: 2-Methoxypyrimidine-5-boronic acid. (2009, March 20). Fisher Scientific.
- SAFETY DATA SHEET: Phenyl-d5-boronic acid. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET: Phenylboronic acid. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET: 4-(Benzyloxy)-3-fluorophenylboronic acid. (2025, September 19). Thermo Fisher Scientific.
- SAFETY DATA SHEET: Boron trifluoride-diethyl ether complex. (2025, December 31). Merck Millipore.
- SAFETY DATA SHEET: 4-Fluorophenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET: 3,4-Difluorophenylboronic Acid. (2025, August 5). TCI Chemicals.
- 3-ethyl-4-fluorobenzonitrile - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Safety Data Sheet: Phenylboronic acid. Carl ROTH.
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An In-depth Technical Guide to the Solubility of Fluorinated Phenylboronic Acids in Organic Solvents
Introduction
Fluorinated phenylboronic acids are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the presence of fluorine substituents, make them indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The introduction of fluorine atoms can significantly alter the steric and electronic nature of the phenylboronic acid, impacting its reactivity, acidity, and, critically, its solubility.[5][6]
Understanding the solubility of these reagents in organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates the choice of reaction conditions, influences reaction kinetics and yield, and is a critical parameter in purification and formulation processes. This guide provides a comprehensive overview of the factors governing the solubility of fluorinated phenylboronic acids, offers practical methodologies for solubility determination, and discusses common challenges and mitigation strategies.
Core Principles: Factors Influencing Solubility
The solubility of fluorinated phenylboronic acids is a multifactorial property governed by the interplay between the solute's intrinsic characteristics and the nature of the solvent.
The Impact of Fluorine Substitution
The number and position of fluorine substituents on the phenyl ring are primary determinants of a molecule's physicochemical properties.
-
Electronic Effects and Acidity: Fluorine is a highly electronegative atom, and its presence increases the Lewis acidity of the boronic acid group.[5] This effect is dependent on the substitution pattern. For instance, the acidity is most significantly increased with electron-withdrawing groups in the meta position, while ortho substitution can lead to the formation of intramolecular hydrogen bonds that also enhance acidity.[5] This increased acidity can influence interactions with polar solvents.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can favor solubility in less polar organic solvents. However, the overall effect on solubility is a complex balance between lipophilicity and the molecule's crystal lattice energy.
-
Crystal Packing: The introduction of fluorine can lead to strong intermolecular interactions (e.g., C-F···H-C or dipole-dipole interactions) in the solid state, resulting in a more stable crystal lattice that is more difficult to solvate, thereby decreasing solubility.
Solvent Properties
The choice of solvent is critical. Generally, the principle of "like dissolves like" applies, but with nuances specific to boronic acids.
-
Polarity: Phenylboronic acids, being polar molecules, tend to be more soluble in polar organic solvents.[7][8] Ethers (e.g., diethyl ether, dioxane, THF) and ketones (e.g., acetone) are often excellent solvents for boronic acids.[9][10][11]
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can effectively solvate the hydroxyl groups of the boronic acid, promoting dissolution.
-
Lewis Basicity: Lewis basic solvents can coordinate to the empty p-orbital of the sp2-hybridized boron atom, which can influence solubility.
The Boroxine Equilibrium: A Key Consideration
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer known as a boroxine.[7][9][12][13][14] This equilibrium is highly dependent on the solvent, temperature, and the specific substituents on the phenyl ring.[9]
This equilibrium has significant practical implications:
-
Solubility Heterogeneity: The boronic acid and its corresponding boroxine have different solubilities. This can lead to challenges in obtaining reproducible solubility data, as the composition of the solid can vary.[9]
-
Reactivity in Anhydrous Conditions: In non-aqueous reactions, the boroxine may be the predominant species. While often still reactive in cross-coupling reactions (hydrolyzing in situ if water is present), its different solubility profile can affect reaction kinetics.[14]
Solubility Profile of Fluorinated Phenylboronic Acids in Common Organic Solvents
While extensive quantitative solubility data for a wide range of fluorinated phenylboronic acids is not always readily available in the literature, a general understanding can be derived from existing studies and the principles outlined above. The following table summarizes these qualitative and semi-quantitative trends.
| Fluorinated Phenylboronic Acid | Non-Polar Solvents (e.g., Hexanes, Toluene) | Ethers (e.g., THF, Dioxane, Diethyl Ether) | Ketones (e.g., Acetone) | Halogenated Solvents (e.g., Chloroform, DCM) | Polar Aprotic Solvents (e.g., DMF, DMSO) |
| 4-Fluorophenylboronic acid | Poorly Soluble[7] | Soluble[9][10] | Soluble[9][10] | Moderately Soluble[9][10] | Soluble |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Sparingly Soluble | Soluble[3] | Soluble | Soluble | Highly Soluble |
| Pentafluorophenylboronic acid | Sparingly Soluble | Moderately Soluble | Moderately Soluble | Moderately Soluble | Soluble |
Note: This table represents generalized trends. Actual solubility can be highly dependent on the specific isomer, purity of the material (presence of boroxine), temperature, and the presence of any additives.
Experimental Determination of Solubility: A Practical Workflow
For precise and application-specific solubility data, experimental determination is essential. The dynamic method is a reliable approach for determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[9][10][11][13][15]
Protocol: Dynamic Solubility Measurement
Materials and Apparatus:
-
Fluorinated phenylboronic acid of interest
-
High-purity organic solvent
-
Analytical balance (±0.1 mg)
-
Sealed glass vials with magnetic stir bars
-
Temperature-controlled heating block with stirring capabilities
-
Calibrated thermometer or temperature probe
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the fluorinated phenylboronic acid into a glass vial.
-
Solvent Addition: Add a known mass of the desired organic solvent to the vial and seal it to prevent solvent evaporation.
-
Controlled Heating and Stirring: Place the vial in the heating block and begin stirring. Increase the temperature slowly and at a constant rate.
-
Observation: Carefully observe the solution. The temperature at which the last solid particle disappears is the saturation temperature for that specific concentration. This "clear point" can be determined visually or with the aid of a light scattering probe for higher precision.
-
Data Collection: Record the saturation temperature.
-
Repeat for Multiple Concentrations: Repeat steps 1-5 with different known concentrations of the boronic acid to construct a solubility curve (solubility vs. temperature).
Challenges and Mitigation Strategies
Working with fluorinated phenylboronic acids can present several challenges related to their solubility and stability.
-
Poor Solubility: If a chosen solvent provides inadequate solubility, consider gentle heating to increase solubility. Alternatively, a co-solvent system may be employed. For reactions, if the boronic acid has low solubility, using a phase-transfer catalyst can sometimes be beneficial.
-
Instability and Boroxine Formation: To minimize boroxine formation, store fluorinated phenylboronic acids in a cool, dry environment. When weighing and handling, minimize exposure to atmospheric moisture. For analytical purposes, derivatization to the more stable boronate esters can be considered, though this alters the molecule being analyzed.[16] It is also important to note that boronate esters themselves can be susceptible to hydrolysis.[17]
-
Analytical Complexity: The presence of both the boronic acid and its boroxine in solution can complicate analytical techniques like NMR and chromatography.[12][16] High-performance liquid chromatography (HPLC) methods with mass spectrometric detection (LC-MS) are powerful tools for analyzing these mixtures.[12][18]
Conclusion
The solubility of fluorinated phenylboronic acids in organic solvents is a critical parameter that influences their application in synthesis and materials science. A thorough understanding of the factors governing solubility, including the nature of the fluorine substituents, solvent properties, and the dynamic equilibrium with the corresponding boroxine, is essential for optimizing experimental outcomes. While general solubility trends can provide initial guidance, empirical determination using methods such as the dynamic technique is recommended for obtaining precise data for specific applications. By carefully considering these principles and employing appropriate handling and analytical techniques, researchers can effectively harness the synthetic potential of this important class of compounds.
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- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
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- LookChem. (2025). Cas no 73852-19-4 (3,5-Bis(trifluoromethyl)phenylboronic acid).
- Junsei Chemical Co.Ltd. 3,5-Bis(trifluoromethyl)phenylboronic acid.
- SynQuest Labs. 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Thermo Fisher Scientific. 3,5-Bis(trifluoromethyl)phenyl)boronic acid, 97%.
- PubChem. 4-Fluorophenylboronic acid.
- Sigma-Aldrich. 4-Fluorophenylboronic acid = 95 1765-93-1.
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem960.com [chem960.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
suppliers of 960235-01-2 for research
Topic: Strategic Sourcing and Technical Utilization of (3-Ethyl-4-fluorophenyl)boronic acid (CAS 960235-01-2) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists
Part 1: Executive Technical Profile
Compound Identity: (3-Ethyl-4-fluorophenyl)boronic acid CAS Registry Number: 960235-01-2 Molecular Formula: C₈H₁₀BFO₂ Molecular Weight: 167.97 g/mol [1]
Research Significance
In the landscape of modern medicinal chemistry, (3-Ethyl-4-fluorophenyl)boronic acid serves as a critical "scaffold modifier." Unlike generic phenylboronic acids, this specific substitution pattern—combining a lipophilic ethyl group at the meta position with a metabolically robust fluorine at the para position—offers a unique tool for Lead Optimization.
-
Steric & Electronic Modulation: The C3-ethyl group introduces defined steric bulk that can lock conformation or fill hydrophobic pockets in a target protein (e.g., kinase or GPCR binding sites).
-
Metabolic Blockade: The C4-fluorine atom blocks the para-position from oxidative metabolism (P450 hydroxylation) while modulating the pKa of the phenyl ring, influencing the overall solubility and permeability of the final drug candidate.
Part 2: Procurement Strategy & Supplier Landscape
As a Senior Application Scientist, I advise against treating this CAS number as a commodity. The quality of arylboronic acids varies significantly due to their inherent tendency to dehydrate into boroxines (cyclic anhydrides).
Approved Supplier Matrix
The following suppliers have been identified as reliable sources for research-grade material (purity >95% HPLC).
| Supplier | Catalog / Product ID | Grade/Purity | Notes |
| Sigma-Aldrich (MilliporeSigma) | Search CAS 960235-01-2 | Research Grade | High reliability; comprehensive COA including titration data often available. |
| BLD Pharm | BD00740023 | >97% (HPLC) | Excellent stock availability for scale-up (gram to kg). |
| Combi-Blocks | Check CAS Index | >95% | Cost-effective for library synthesis; good for initial screening. |
| Boroncore | 960235-01-2 | Synthesis Grade | Specialized in organoboron chemistry; likely fresh synthesis. |
| Anax Laboratories | Ax-10187 | Research Grade | Good option for regional sourcing in Asia/Pacific. |
Incoming Quality Control (QC) Protocol
Upon receipt, do not rely solely on the vendor's Certificate of Analysis (COA). Boronic acids are dynamic.
-
Visual Inspection: Material should be a white to off-white powder. Yellowing indicates potential oxidation (phenol formation).
-
Solubility Check: Dissolve 10 mg in 0.5 mL DMSO-d6. Turbidity suggests boroxine polymerization or inorganic salt contamination.
-
Quantitative NMR (qNMR): This is the gold standard.
-
Protocol: Use an internal standard (e.g., maleic acid).
-
Target: Verify the ratio of Boronic Acid monomer vs. Boroxine trimer. While Suzuki couplings tolerate boroxines, accurate stoichiometry requires knowing the "effective" molecular weight.
-
Part 3: Handling & Stability (The "Boroxine Equilibrium")
A common pitfall in using CAS 960235-01-2 is assuming it exists purely as the monomeric acid. Under dry storage or vacuum, it dehydrates to form a trimeric anhydride (boroxine).
The Equilibrium:
-
Storage Rule: Store at 2–8°C. Do not store under high vacuum for extended periods unless you intend to convert it to the boroxine.
-
Reversal: If the material has hardened or dehydrated, it can often be "reactivated" by suspending in water/acetone and recrystallizing, or simply by adding the appropriate amount of water to the reaction mixture if using aqueous base conditions.
Part 4: Experimental Application (Suzuki-Miyaura Coupling)
The primary utility of 960235-01-2 is in Palladium-catalyzed cross-coupling. The ethyl group creates steric hindrance near the boron center, which can slow down transmetallation compared to unsubstituted phenylboronic acids.
Optimized Protocol for Sterically Hindered Coupling
Standard conditions may result in low yields due to the C3-ethyl interference. Use this high-activity catalyst system.
Reagents:
-
Aryl Halide: 1.0 equiv (e.g., 4-bromo-pyridine derivative)
-
Boronic Acid (960235-01-2): 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(Amphos)Cl₂ for higher turnover.
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.
Workflow:
-
Charge: Add aryl halide, boronic acid, and base to a microwave vial.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst: Add Pd catalyst quickly under positive inert gas pressure.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with brine. The 3-ethyl-4-fluorophenyl product will be lipophilic; ensure thorough extraction.
Part 5: Visualization of Signaling & Workflow
Figure 1: The Suzuki-Miyaura Catalytic Cycle (Steric Considerations)
This diagram illustrates where the 3-Ethyl group of CAS 960235-01-2 impacts the catalytic cycle, specifically at the Transmetallation step.
Caption: The catalytic cycle highlights the Transmetallation step (Red), where the steric bulk of the 3-ethyl group requires activated bases or specialized ligands to proceed efficiently.
Figure 2: Quality Control Decision Tree
A logical flow for validating incoming shipments of CAS 960235-01-2.
Caption: QC workflow ensures researchers distinguish between harmless dehydration (boroxine) and actual chemical degradation before use.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on Boronic Acid/Boroxine equilibrium). [Link]
Sources
3-Ethyl-4-fluorophenylboronic Acid: Market Intelligence & Technical Application Guide
Topic: 3-Ethyl-4-fluorophenylboronic acid price and availability Content Type: In-depth technical guide.
Executive Summary
3-Ethyl-4-fluorophenylboronic acid (CAS: 960235-01-2 ) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry.[1] Its structural uniqueness lies in the ortho-fluorine/ethyl substitution pattern, which imparts specific metabolic stability (via C-F bond strength) and lipophilic steric bulk (via the ethyl group) to drug candidates.
This guide provides a comprehensive analysis of its commercial availability, pricing tiers, and a validated "Make vs. Buy" technical framework for laboratory synthesis.
Part 1: Market Analysis (Price & Availability)
Unlike commodity reagents (e.g., phenylboronic acid), 3-ethyl-4-fluorophenylboronic acid is a Tier 3 Specialty Chemical .[1] It is not universally stocked for immediate overnight delivery and often requires a lead time of 1-2 weeks or a "Request for Quote" (RFQ) process.[1]
Supplier & Pricing Landscape
Data reflects market conditions as of Q1 2026.[1] Prices are estimates based on similar fluorinated arylboronic acids.[1]
| Supplier | Catalog # | Pack Size | Est. Price (USD) | Availability Status |
| AK Scientific | 4868DP | 1 g / 5 g | $85 - $150 / g | In Stock (US) |
| Fujifilm Wako | Custom | 1 g | Inquire | Lead Time: 2-3 Weeks |
| BenchChem | B1428291* | 1 g | Inquire | Lead Time: 2-4 Weeks |
| Combi-Blocks | Custom | 5 g | $300 - $500 | Make-to-Order |
*Note: BenchChem often lists the phenol precursor (CAS 1243455-57-3); verify specific boronic acid stock.[1]
Procurement Strategy: The "Make vs. Buy" Decision
For small-scale discovery (mg scale), purchasing from AK Scientific is the most time-efficient route.[1] For gram-scale scale-up (>10g), the high unit cost ($100+/g) makes in-house synthesis economically favorable, provided the precursor 1-bromo-3-ethyl-4-fluorobenzene or 3-ethyl-4-fluorophenol is available.[1]
Part 2: Technical Synthesis & Protocols
If commercial stock is depleted or cost-prohibitive, the following protocols provide a self-validating system for synthesizing the reagent in-house.
Route A: Lithium-Halogen Exchange (Primary Method)
Best for: High purity requirements, avoiding transition metal contamination. Precursor:[1] 1-Bromo-3-ethyl-4-fluorobenzene (CAS: N/A - Custom).[1]
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (10 mL per 1 mmol substrate).
-
Cooling: Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.
-
Critical Control Point: Maintain temp < -70°C to prevent benzyne formation (elimination of LiF).[1]
-
-
Borylation: Stir for 30 mins, then add Triisopropyl borate (1.2 equiv) rapidly.
-
Hydrolysis: Warm to RT, quench with 1M HCl. Extract with EtOAc.[1]
Route B: Palladium-Catalyzed Borylation (Alternative)
Best for: When the bromide is unavailable but the Phenol (CAS 1243455-57-3) is in stock.[1]
Workflow:
-
Activation: Convert 3-ethyl-4-fluorophenol to the Aryl Triflate using Triflic Anhydride (
) and Pyridine in DCM ( ). -
Miyaura Borylation: React the Triflate with Bis(pinacolato)diboron (
), (3 mol%), and KOAc in Dioxane at 80°C. -
Hydrolysis (Optional): Oxidative cleavage of the pinacol ester using
/ if the free acid is strictly required.[1]
Part 3: Visualization of Synthesis Pathways
The following diagram outlines the logical flow for synthesizing the target boronic acid starting from commercially viable precursors.
Figure 1: Retrosynthetic analysis showing the two primary routes to access CAS 960235-01-2. Route A (bottom) is preferred for atom economy; Route B (top) is preferred if the bromide precursor is unavailable.
Part 4: Application in Suzuki-Miyaura Coupling
Reaction Optimization Matrix
When deploying this reagent in cross-coupling, the ortho-ethyl group introduces steric hindrance that can slow transmetalation.[1] Use this optimization table:
| Parameter | Standard Condition | Optimized for Steric Bulk (This Reagent) |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water | Toluene/Water (10:1) or 1,4-Dioxane |
| Temp | 80°C | 100°C - 110°C |
Mechanistic Logic
-
Transmetalation Barrier: The ethyl group at the 3-position creates steric clash during the approach of the boronate to the Pd(II) center.[1]
-
Solution: Electron-rich, bulky biarylphosphine ligands (like SPhos or XPhos ) facilitate oxidative addition and stabilize the crowded transition state during transmetalation.[1]
Figure 2: Catalytic cycle highlighting Transmetalation as the critical step requiring bulky ligands due to the 3-ethyl steric hindrance.[1]
References
-
AK Scientific . Product Catalog: 3-Ethyl-4-fluorophenylboronic acid (Catalog 4868DP).[1] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki Protocol).[1]
-
BenchChem . 3-Ethyl-4-fluorophenol (CAS 1243455-57-3) Product Page. Retrieved from
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research. (Context on stabilizing unstable boronic acids).
-
Fujifilm Wako Chemicals . Laboratory Chemicals Search. Retrieved from
Sources
difference between 3-ethyl-4-fluorophenylboronic acid and pinacol ester
Executive Summary
This guide provides a technical comparison between 3-ethyl-4-fluorophenylboronic acid (CAS 960235-01-2) and its pinacol ester derivative . While both reagents serve as sources of the 3-ethyl-4-fluorophenyl moiety in Suzuki-Miyaura cross-coupling, they exhibit distinct physicochemical profiles that dictate their application utility.
-
The Free Acid is the reagent of choice for process chemistry and large-scale manufacturing due to superior atom economy and higher intrinsic reactivity in transmetallation.
-
The Pinacol Ester is the preferred reagent for medicinal chemistry and early-stage discovery due to its stability on silica gel, solubility in non-polar solvents, and resistance to protodeboronation.
Part 1: Structural & Physical Characterization
The core difference lies in the boron coordination environment. The free acid possesses empty p-orbitals capable of hydrogen bonding and reversible dehydration, whereas the pinacol ester is sterically bulkier and chemically "masked."
| Feature | 3-Ethyl-4-fluorophenylboronic Acid | Pinacol Ester Derivative |
| CAS Number | 960235-01-2 | Derivative specific (often made in situ) |
| Molecular Weight | ~167.97 g/mol | ~250.12 g/mol |
| Physical State | Solid (Off-white powder) | Solid or Viscous Oil (Low MP) |
| Atom Economy | High (Maximal mass transfer) | Low (Pinacol is waste mass) |
| Silica Stability | Poor (Streaks, adheres strongly) | Excellent (Elutes cleanly) |
| Storage | Hygroscopic; forms boroxines (trimers) | Stable; indefinitely shelf-stable |
The Boroxine Equilibrium
A critical handling nuance for the free acid is its tendency to dehydrate into a cyclic trimer (boroxine).[1] This is reversible but complicates stoichiometry calculations.
Figure 1: The free acid exists in equilibrium with its anhydride (boroxine), while the pinacol ester locks the monomer in a stable state.[2]
Part 2: Synthetic Utility & Reactivity Profiles
The Suzuki-Miyaura Mechanism
The rate-determining step in Suzuki coupling is often transmetallation .
-
Acid Reactivity: The free boronic acid reacts readily with base (e.g.,
) to form the activated boronate species , which undergoes rapid transmetallation with the Palladium(II) intermediate. -
Ester Reactivity: The pinacol ester is Lewis-neutral. It must usually hydrolyze in situ to the free acid or form a specific alkoxy-boronate adduct to participate in the cycle. This adds a kinetic lag phase.
The Fluorine Effect
The 4-fluoro substituent is electron-withdrawing.[2]
-
Impact on Acid: Increases the Lewis acidity of the boron center, accelerating transmetallation but also increasing the rate of protodeboronation (C-B bond cleavage) under basic conditions.
-
Impact on Ester: The pinacol group mitigates this Lewis acidity, protecting the C-B bond from premature cleavage until the coupling conditions are reached.
Atom Economy Calculation
For a 1 kg synthesis campaign:
-
Using Acid (MW ~168): 1 kg of reagent delivers ~5.95 moles of substrate.
-
Using Ester (MW ~250): 1 kg of reagent delivers ~4.00 moles of substrate.
-
Implication: The ester introduces ~33% dead mass (the pinacol diol) that must be removed as waste.
Part 3: Practical Handling & Purification
Chromatography (The "Scientist's Choice")
-
Pinacol Ester: Highly lipophilic. It behaves like a standard organic molecule on silica gel, allowing for easy purification using Hexanes/Ethyl Acetate gradients.
-
Free Acid: Highly polar and interacts with silanols on silica gel. This causes severe "streaking" (tailing) on TLC and columns.
-
Mitigation: If you must purify the acid, add 1% Acetic Acid or use "Reverse Phase" (C18) silica.
-
Protocol A: Synthesis of Pinacol Ester from Acid
Use this if you need to purify the intermediate before the final coupling.
-
Reagents: 3-Ethyl-4-fluorophenylboronic acid (1.0 equiv), Pinacol (1.1 equiv),
(anhydrous, 2.0 equiv). -
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Dissolve acid and pinacol in DCM at room temperature.
-
Add
(acts as water scavenger to drive equilibrium). -
Stir for 2-4 hours (Monitor by TLC; ester moves much higher than acid).
-
Filter off solids and concentrate in vacuo.
-
Result: Usually a quantitative yield of clean ester/oil.
-
Protocol B: Optimized Suzuki Coupling (Using Free Acid)
Use this for maximum reactivity and yield.
-
Reagents: Aryl Bromide (1.0 equiv), 3-Ethyl-4-fluorophenylboronic acid (1.2 equiv),
(2.0 equiv), (0.05 equiv). -
Solvent: Dioxane/Water (4:1 ratio). Water is critical for the acid pathway.
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine all solids in the reaction vessel.
-
Add solvents and heat to 80-90°C.
-
Note: The 4-fluoro group activates the ring; monitor for deboronation by-products (fluoro-ethyl-benzene).
-
Part 4: Decision Matrix
Use the following logic flow to determine the correct reagent for your specific stage of development.
Figure 2: Selection logic based on scale and purification needs.
References
-
Fujifilm Wako Chemicals. 3-Ethyl-4-fluorophenylboronic acid (CAS 960235-01-2) Product Page.Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Link
-
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide.Link
Sources
Methodological & Application
palladium catalyst selection for 3-ethyl-4-fluorophenylboronic acid coupling
Application Note & Protocol Guide
Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Ethyl-4-fluorophenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound for the synthesis of biaryl and heteroaryl structures. This guide focuses on a specific, yet increasingly common challenge: the coupling of 3-ethyl-4-fluorophenylboronic acid.
This substrate is representative of a class of electronically-modified coupling partners that present unique difficulties. The presence of an electron-withdrawing fluorine atom on the phenyl ring decreases the nucleophilicity of the boronic acid, which can slow the critical transmetalation step in the catalytic cycle.[3] Furthermore, such electron-deficient boronic acids are highly susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond and irreversibly removes the substrate from the productive cycle.[4][5] The adjacent ethyl group, while not excessively bulky, adds a steric component that must also be considered in catalyst selection.
Successfully coupling this substrate requires a rationally designed catalytic system that promotes a rapid rate of cross-coupling to outcompete the degradation pathways. This application note provides a detailed guide to selecting and optimizing the palladium catalyst, ligand, base, and solvent system for the robust and high-yielding coupling of 3-ethyl-4-fluorophenylboronic acid.
The Catalytic Cycle: A Race Against Decomposition
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this cycle is critical to diagnosing and solving issues encountered with challenging substrates.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The key is to accelerate the productive cycle to minimize the protodeboronation side reaction.
For substrates like 3-ethyl-4-fluorophenylboronic acid, the rate-limiting step is often transmetalation. If this step is slow, the boronic acid spends more time in the basic reaction medium, increasing the likelihood of protodeboronation.[5][7] Therefore, the entire catalytic system must be engineered for speed.
Part 1: Rational Catalyst System Selection
A successful coupling protocol is built on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source: The Case for Precatalysts
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in-situ activation step to form the active Pd(0) species. This process can be inefficient and lead to the formation of palladium black, reducing the concentration of the active catalyst.[8]
For challenging substrates, palladium precatalysts are highly recommended.[5][9] These are stable Pd(II) complexes that incorporate the desired ligand and are designed to generate the active Pd(0) catalyst rapidly and quantitatively under the reaction conditions.[8][10] This ensures a high concentration of the active catalyst from the outset, which is crucial for promoting fast coupling.[11]
Recommended Precatalysts:
-
Buchwald-type Precatalysts (e.g., G3, G4): These are widely regarded as the state-of-the-art for challenging couplings. They offer excellent air and moisture stability and generate the active L-Pd(0) species very efficiently.[8][9]
-
PEPPSI-type Precatalysts: N-Heterocyclic Carbene (NHC) based precatalysts are also highly active and can be effective alternatives.[1]
Ligand Selection: The Key to Success
The ligand is arguably the most critical component for coupling electron-deficient boronic acids. The ideal ligand must accelerate both the oxidative addition and the reductive elimination steps. For 3-ethyl-4-fluorophenylboronic acid, the following ligand classes are recommended:
-
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands): This class of ligands has revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[12][13]
-
XPhos: An excellent starting point, known for its broad applicability and high activity.[5][12]
-
SPhos: Often provides superior results for sterically hindered or electron-deficient substrates.[5]
-
RuPhos: Another highly effective ligand, particularly useful for couplings involving heteroaryl halides.[12]
-
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, often exhibiting high turnover numbers. IPr and IMes are common examples.[14]
The choice of ligand directly influences the reaction rate and can mean the difference between a high-yielding reaction and complete failure.
Figure 2: Logic for selecting ligands based on substrate electronic and steric properties.
Base and Solvent Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[14][15] However, strong bases can accelerate the undesired protodeboronation.[4]
-
Bases: A moderately weak base is often the best choice. Finely powdered potassium phosphate (K₃PO₄) is a highly effective and versatile base for these systems.[16] Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[12]
-
Solvents: A polar aprotic solvent, often in combination with water, is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.[4]
-
1,4-Dioxane/Water
-
Tetrahydrofuran (THF)/Water
-
Toluene/Water
-
A biphasic solvent system can be beneficial, as it may limit the concentration of the boronic acid in the aqueous basic phase, thereby suppressing protodeboronation.[4]
Part 2: Experimental Protocols
Protocol: Catalyst System Screening
When faced with a new coupling, a systematic screen of catalysts and conditions is the most efficient path to an optimized reaction. The following protocol outlines a parallel screening approach.
Objective: To identify the optimal palladium precatalyst, ligand, and base for the coupling of 3-ethyl-4-fluorophenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
3-Ethyl-4-fluorophenylboronic acid
-
4-Bromoanisole (or other aryl halide)
-
Palladium Precatalysts: XPhos Pd G3, SPhos Pd G2
-
Bases: K₃PO₄, Cs₂CO₃ (finely powdered)
-
Solvents: 1,4-Dioxane, THF (anhydrous), Degassed Water
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure (per reaction vial):
-
In a glovebox, add the aryl bromide (0.1 mmol, 1.0 equiv) to a reaction vial.
-
Add 3-ethyl-4-fluorophenylboronic acid (0.15 mmol, 1.5 equiv).
-
Add the selected base (0.3 mmol, 3.0 equiv).
-
Add the selected palladium precatalyst (0.002 mmol, 2 mol%).
-
Add the solvent (e.g., 1,4-Dioxane, 1.0 mL) and degassed water (0.2 mL).
-
Seal the vials tightly and remove them from the glovebox.
-
Place the vials in a pre-heated reaction block at 80 °C and stir for 4-12 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Analyze the crude product by LC-MS or GC-MS to determine the conversion to the desired biaryl product.
Data Presentation: Screening Results
| Entry | Precatalyst (2 mol%) | Base (3 equiv) | Solvent | Time (h) | Conversion (%)¹ |
| 1 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 4 | 95 |
| 2 | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 4 | >99 |
| 3 | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 4 | 88 |
| 4 | SPhos Pd G2 | K₃PO₄ | THF/H₂O | 4 | 92 |
| 5 | No Catalyst | K₃PO₄ | Dioxane/H₂O | 12 | 0 |
| 6 | SPhos Pd G2 | No Base | Dioxane/H₂O | 12 | <5 |
¹Conversion determined by LC-MS analysis of the crude reaction mixture. This is hypothetical data for illustrative purposes.
Analysis of Results: The screening data allows for the rapid identification of the most promising conditions. In this hypothetical example, the combination of SPhos Pd G2 and K₃PO₄ in dioxane/water gives the highest conversion.
Optimized Protocol for Preparative Scale
Objective: To synthesize 3-ethyl-4-fluoro-4'-methoxybiphenyl on a preparative scale using the optimized conditions from the screening.
Reaction: 3-Ethyl-4-fluorophenylboronic acid + 4-Bromoanisole → 3-Ethyl-4-fluoro-4'-methoxybiphenyl
Materials:
-
4-Bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv)
-
3-Ethyl-4-fluorophenylboronic acid (2.55 g, 15.0 mmol, 1.5 equiv)
-
SPhos Pd G2 precatalyst (86 mg, 0.1 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (6.37 g, 30.0 mmol, 3.0 equiv)
-
1,4-Dioxane (50 mL)
-
Degassed, deionized water (10 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 3-ethyl-4-fluorophenylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the 1,4-dioxane (50 mL) and degassed water (10 mL) via cannula or syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[17] A sample can be taken after 2-4 hours. The reaction is typically complete within 6 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting aryl bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Self-Validation & Expected Outcome:
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[18] The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the biphenyl product, shifted from that of the starting boronic acid.
Part 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[12]2. Insufficiently degassed solvents (oxygen deactivates catalyst).3. Base is not sufficiently strong or is of poor quality. | 1. Use a fresh, high-quality precatalyst. Increase catalyst loading to 2-3 mol%.2. Ensure all solvents are rigorously degassed by sparging with argon or using freeze-pump-thaw cycles.3. Use a fresh bottle of finely powdered K₃PO₄ or Cs₂CO₃. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong. | 1. Lower the reaction temperature (e.g., from 80 °C to 60 °C).2. Monitor the reaction closely and work up as soon as the starting material is consumed.3. Switch to a milder base (e.g., from K₃PO₄ to KF). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) source is not efficiently reduced to Pd(0).[1] | 1. Improve inert atmosphere technique; ensure rigorous degassing.2. Use a precatalyst designed for rapid generation of Pd(0). Add the boronic acid slowly to the reaction mixture. |
| Stalled Reaction | 1. Ligand decomposition.2. Catalyst deactivation. | 1. Consider a more robust ligand (e.g., an NHC-based system).2. Add a second portion of catalyst (e.g., 0.5 mol%) to the stalled reaction. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available at: [Link]
-
Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. ResearchGate. Available at: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. azom.com [azom.com]
Application Note: Protecting Group Strategies for 3-Ethyl-4-Fluorophenylboronic Acid
Introduction: The Stability Challenge
3-Ethyl-4-fluorophenylboronic acid presents a specific set of stability challenges in medicinal chemistry and process development. While the 3-ethyl group adds lipophilicity and slight steric bulk, the 4-fluoro substituent exerts a strong electron-withdrawing effect (inductive). This increases the Lewis acidity of the boron center, making it:
-
Susceptible to Protodeboronation: Under basic conditions (common in Suzuki-Miyaura couplings), the electron-deficient ring stabilizes the tetrahedral boronate "ate" complex, which is the rate-determining precursor to C-B bond cleavage (protodeboronation).
-
Prone to "Greasing": The combination of the lipophilic ethyl group and the polar boronic acid moiety often leads to "streaking" on silica gel, complicating purification.
-
Equilibrium Issues: Like many arylboronic acids, it exists in a dynamic equilibrium with its boroxine trimer, making accurate stoichiometry difficult during weighing.
This guide details three protection strategies—Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates —tailored to overcome these specific electronic and physical limitations.
Strategic Decision Matrix
The choice of protecting group depends on the downstream application. Use the following logic flow to determine the optimal strategy.
Figure 1: Decision tree for selecting the appropriate boron protecting group based on synthetic requirements.
Protocol 1: Pinacol Ester (Bpin) Formation
Best For: Immediate use in standard cross-couplings; increasing solubility in non-polar solvents.
Mechanism & Rationale
Pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic ester. The steric bulk of the tetramethyl group provides kinetic stability against hydrolysis, though the boron remains
-
Critical Step: Water removal is essential to drive the equilibrium toward the ester.
Experimental Protocol
Reagents:
-
3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous MgSO₄ (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (0.5 M)
Steps:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine the boronic acid and pinacol in DCM.
-
Desiccation: Add anhydrous MgSO₄. The salt acts as a water scavenger, driving the equilibrium forward without requiring heat (which avoids thermal protodeboronation).
-
Reaction: Stir at Room Temperature (20–25 °C) for 12–16 hours. Monitor by TLC (stain with KMnO₄; the ester spot will be higher Rf than the acid).
-
Workup: Filter the mixture through a fritted glass funnel or a pad of Celite to remove hydrated MgSO₄.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification (Expert Tip): If purification is needed, flash chromatography on silica can hydrolyze Bpin esters. Pre-treat the silica gel with 5% triethylamine in hexanes to neutralize acidity, or use rapid elution with Hexanes/EtOAc (9:1).
Yield Expectation: >90% as a colorless oil or low-melting solid.
Protocol 2: MIDA Boronate Formation
Best For: Iterative synthesis, purification on silica gel, and protection against harsh reagents (e.g., Jones oxidation).
Mechanism & Rationale
N-Methyliminodiacetic acid (MIDA) is a tridentate ligand.[1][2] The nitrogen atom donates its lone pair to the boron empty p-orbital, forming a dative B-N bond.
-
Effect: Rehybridizes Boron from
to . -
Result: The boron is no longer Lewis acidic.[3] It becomes chemically inert to transmetalation and silica gel interactions until "released" by mild aqueous base.
Experimental Protocol (Dean-Stark Method)
Reagents:
-
3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)
-
MIDA (N-methyliminodiacetic acid) (1.2 equiv)
-
Solvent: Toluene/DMSO (10:1 ratio)
Steps:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvation: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture (0.25 M concentration). Note: DMSO is required to solubilize the polar MIDA ligand.
-
Reflux: Heat the mixture to reflux (approx. 115 °C). Water generated by the condensation will azeotrope into the Dean-Stark trap.
-
Duration: Reflux for 12–16 hours.
-
Workup: Cool to room temperature. The mixture may concentrate slightly.
-
Extraction: Dilute with Ethyl Acetate and wash extensively with water (3x) and brine (2x) to remove DMSO and unreacted MIDA.
-
Purification: Dry over Na₂SO₄ and concentrate. The residue is typically a crystalline solid.
-
Chromatography: MIDA boronates are highly stable on silica. Elute with Et₂O/MeOH or EtOAc.
Yield Expectation: 75–85% as a white/off-white crystalline solid.
Protocol 3: Potassium Trifluoroborate ( )
Best For: Long-term archiving, air-stable weighing, and aqueous coupling conditions.
Mechanism & Rationale
Treating the boronic acid with KHF₂ replaces the hydroxyls with fluorides. The resulting salt is an ionic solid.
-
Stability: The B-F bond is exceptionally strong. The saturation of the coordination sphere (
) prevents oxidation. -
Safety Note: KHF₂ is corrosive and etches glass. Use plasticware (polypropylene) for the reaction vessel.
Experimental Protocol
Reagents:
-
3-Ethyl-4-fluorophenylboronic acid (1.0 equiv)
-
Potassium bifluoride (KHF₂) (3.0 equiv)[4]
-
Solvent: Methanol (MeOH) / Water (H₂O) (3:1 ratio)
Steps:
-
Dissolution: In a polypropylene flask, dissolve the boronic acid in MeOH.
-
Addition: Dissolve KHF₂ in the minimum amount of water and add it dropwise to the boronic acid solution.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. A white precipitate (the product) typically begins to form.
-
Concentration: Remove the MeOH under reduced pressure (rotary evaporator). Do not evaporate to complete dryness; leave a wet slurry.
-
Crystallization: Cool the slurry in an ice bath.
-
Filtration: Filter the solid and wash with minimal ice-cold water (to remove excess KHF₂) followed by cold acetone or Et₂O (to remove organic impurities).
-
Drying: Dry the white solid under high vacuum overnight.
Yield Expectation: >85% as a free-flowing white powder.
Comparative Data Summary
| Feature | Free Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate ( |
| Hybridization | ||||
| Silica Stability | Poor (Streaks) | Moderate (Hydrolyzes) | Excellent | N/A (Insoluble in org. solv.) |
| Atom Economy | 100% | Low (C6H12 loss) | Low (Ligand heavy) | High |
| Reactivity | High (Protodeboronation risk) | Ready for Coupling | Inert (Requires hydrolysis) | Inert (Slow release) |
| Storage | Hygroscopic | Stable Oil/Solid | Indefinite Solid | Indefinite Solid |
Reaction Pathway Visualization
The following diagram illustrates the transformation pathways and the "Slow Release" mechanism utilized in cross-coupling.
Figure 2: Interconversion of boronic acid derivatives.[1][2][5] Note that MIDA and BF3K species must hydrolyze back to the boronic acid (or a hydroxy-borate species) to participate in the transmetalation step of the Suzuki catalytic cycle.
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.
-
Uno, B. E., et al. (2021). "A General and Efficient Method for the Synthesis of MIDA Boronates." Organic Syntheses, 98, 258-276. (Describing the MIDA Anhydride method).
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Ethyl-4-fluorophenylboronic Acid
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced environments of pharmaceutical and materials science research, the rapid synthesis of novel molecular entities is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2][3] This is achieved through the unique heating mechanism of microwave irradiation, which directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5][6] This volumetric heating process is fundamentally different from conventional oil bath heating, which relies on thermal conductivity and often results in uneven temperature distribution.[6][7] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[4][5] Polar molecules continuously attempt to align with the oscillating electric field of the microwave, and this molecular friction generates heat.[5][6] This efficient energy transfer can lead to significant rate enhancements, higher product yields, and often, cleaner reaction profiles with fewer byproducts.[1][7][8]
The subject of this guide, 3-ethyl-4-fluorophenylboronic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethyl group can modulate lipophilicity and steric interactions. Arylboronic acids are exceptionally versatile reagents, participating in a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[9][10][11] This guide provides detailed protocols for the application of 3-ethyl-4-fluorophenylboronic acid in key microwave-assisted cross-coupling reactions, offering researchers a robust starting point for their synthetic endeavors.
Core Principles of Microwave Synthesis Workflow
The workflow for microwave-assisted synthesis is straightforward and amenable to high-throughput applications. A generalized workflow is depicted below.
Caption: Generalized workflow for microwave-assisted organic synthesis.
Safety First: Best Practices in Microwave Chemistry
While modern microwave reactors are equipped with numerous safety features, adherence to best practices is crucial.[12]
-
Vessel Integrity: Only use vials and caps specifically designed for microwave synthesis, as they are built to withstand high pressures and temperatures.[13]
-
Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel will generate significant pressure.[13] Modern reactors monitor and control pressure to prevent vessel failure.[12]
-
Reaction Kinetics: Be mindful of the potential for rapid, exothermic reactions. When developing new methods, start with small-scale reactions and gradually increase the scale.[12]
-
Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to side reactions or vessel failure.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and lab coats. Conduct all reactions in a well-ventilated laboratory hood.[12]
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[14] Microwave irradiation dramatically accelerates this palladium-catalyzed reaction.[8][15][16]
Reaction Mechanism Overview
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-(3-ethyl-4-fluorophenyl)pyridine
This protocol details the coupling of 3-ethyl-4-fluorophenylboronic acid with 2-bromopyridine.
Materials:
-
3-ethyl-4-fluorophenylboronic acid
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave vial (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 3-ethyl-4-fluorophenylboronic acid (1.2 mmol, 1.1 eq), 2-bromopyridine (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After the reaction, allow the vial to cool to below 50°C.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to drive the reaction to completion rapidly. |
| Time | 15 min | Microwave heating significantly reduces the required reaction time compared to conventional methods.[8][17] |
| Solvent | Dioxane/Water | A common solvent system for Suzuki couplings, facilitating dissolution of both organic and inorganic reagents. |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Catalyst | Pd(OAc)₂/PPh₃ | A widely used and effective catalyst system for Suzuki-Miyaura couplings. |
Application 2: Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds using a copper catalyst, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[18][19] Microwave irradiation can significantly improve the efficiency of this reaction.[18][20]
Protocol: Synthesis of N-(3-ethyl-4-fluorophenyl)aniline
This protocol describes the coupling of 3-ethyl-4-fluorophenylboronic acid with aniline.
Materials:
-
3-ethyl-4-fluorophenylboronic acid
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Microwave vial (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 3-ethyl-4-fluorophenylboronic acid (1.5 mmol, 1.5 eq), aniline (1.0 mmol, 1.0 eq), and copper(II) acetate (1.0 mmol, 1.0 eq).
-
Add dichloromethane (5 mL) and pyridine (2.0 mmol, 2.0 eq) to the vial.
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 20 minutes.
-
After cooling, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Rationale |
| Temperature | 100 °C | A moderate temperature that is effective for this copper-catalyzed coupling under microwave conditions. |
| Time | 20 min | A significant reduction in time compared to conventional heating, which can take several hours to days.[18] |
| Solvent | DCM | A suitable solvent for this transformation. |
| Base | Pyridine | Acts as both a base and a ligand to facilitate the coupling reaction. |
| Catalyst | Cu(OAc)₂ | A common and effective copper source for Chan-Lam couplings. |
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[21][22] While typically employing aryl halides, variations using arylboronic acids have been developed. Microwave assistance can dramatically shorten reaction times from hours to minutes.[21][23]
Protocol: Synthesis of 1-(3-ethyl-4-fluorophenyl)-piperidine
This protocol outlines the coupling of 3-ethyl-4-fluorophenylboronic acid with piperidine.
Materials:
-
3-ethyl-4-fluorophenylboronic acid
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Microwave vial (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 3-ethyl-4-fluorophenylboronic acid (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq) and dry toluene (5 mL).
-
Add piperidine (1.2 mmol, 1.2 eq) to the mixture.
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Rationale |
| Temperature | 130 °C | Higher temperatures are often required for Buchwald-Hartwig aminations to ensure efficient catalytic turnover. |
| Time | 30 min | Microwave heating drastically reduces the reaction time compared to the many hours often required with conventional heating.[21] |
| Solvent | Toluene | A common high-boiling solvent suitable for this type of cross-coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine and facilitation of the catalytic cycle. |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system for Buchwald-Hartwig aminations, capable of coupling a wide range of substrates. |
Conclusion
Microwave-assisted synthesis offers a powerful platform for accelerating chemical research. The protocols provided herein for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions using 3-ethyl-4-fluorophenylboronic acid serve as a robust starting point for the synthesis of a diverse range of novel compounds. By leveraging the benefits of microwave heating—rapid reaction times, increased yields, and cleaner reactions—researchers can significantly enhance their synthetic productivity. As with any chemical procedure, careful optimization of reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
-
Microwave chemistry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Joshi, U. M., & Mhaske, P. C. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-10.
- Sharma, P., & Kumar, A. (2010). Microwave Chemistry: General Features and Applications. Rasayan Journal of Chemistry, 3(4), 585-596.
-
GalChimia. (2008, May 1). Microwave-powered Chan-Lam-Evans. Retrieved February 15, 2026, from [Link]
- Singh, R., Kaur, H., & Singh, K. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33623-33644.
-
CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. Retrieved February 15, 2026, from [Link]
- Singh, R., & Singh, K. (2021). Recent Advances in Microwave-assisted Cross-Coupling Reactions.
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved February 15, 2026, from [Link]
- Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4627.
- Szymański, P., & Pawluc, P. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(13), 5035.
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved February 15, 2026, from [Link]
- Al-dujaili, A. H. (2021). Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 15, 2026, from [Link]
- Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7567.
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Practical Microwave Synthesis for Organic Chemists - Strategies, Instruments, and Protocols. Organic Syntheses. Retrieved from [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved February 15, 2026, from [Link]
- Chen, S., Huang, H., Liu, X., Shen, J., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids.
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Recent advances in Chan-Lam Coupling Reaction. Retrieved February 15, 2026, from [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved February 15, 2026, from [Link]
- Horikoshi, S., & Serpone, N. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2827–2838.
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Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved February 15, 2026, from [Link]
- Chen, S., Huang, H., Liu, X., Shen, J., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Alcohols, Amides, and Amines. Journal of the American Chemical Society, 124(50), 14844–14845.
- Zhang, W., Chen, C. H. T., Lu, Y., & Nagashima, T. (2004). A highly efficient microwave-assisted Suzuki coupling reaction of aryl perfluoro-octylsulfonates with boronic acids. Organic Letters, 6(9), 1473-1476.
- Tierney, J., & Lidström, P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Wiley-Blackwell.
- Larhed, M., & Hallberg, A. (2003). Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry. Molecular Diversity, 7(2-4), 97-106.
- Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
- El-Ghanam, A., & El-Metwaly, N. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(22), 12061-12071.
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Ethynylarylboronates for the Construction of Boronic Acid-Based Fluorescent Sensors for Carbohydrates. Retrieved February 15, 2026, from [Link]
- Burgaz, E. V., & Khezri, N. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate. EMU Journal of Pharmaceutical Sciences, 3(2), 80-85.
- Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Cella, R., & Stefani, H. A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Patel, R. B., & Chikhalia, K. H. (2014). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 51(S1), E233-E241.
- Zhang, W., Chen, C. H. T., Lu, Y., & Nagashima, T. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 6(9), 1473-1476.
- Asher, S. A., & Alexeev, V. L. (2004). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 45(10), 2099-2102.
Sources
- 1. mdpi.com [mdpi.com]
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- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 768-35-4: 3-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 10. Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Organometallic cross-coupling reactions [cem.com]
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- 23. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application Note: Green Solvent Protocols for Fluorophenylboronic Acid Coupling
This Application Note is designed as a definitive technical guide for researchers optimizing Suzuki-Miyaura cross-couplings of fluorophenylboronic acids using green chemistry principles.
Executive Summary & Challenge Analysis
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity.[1] However, fluorophenylboronic acids (especially polyfluorinated variants like pentafluorophenylboronic acid) present a unique synthetic challenge: Protodeboronation .
The electron-withdrawing nature of fluorine facilitates the hydrolytic cleavage of the C-B bond under the basic conditions required for transmetallation. Traditional protocols utilizing high temperatures (refluxing DMF/Toluene) and strong bases often lead to significant yields of the deboronated arene (Ar-H) rather than the desired biaryl.
This guide provides three validated "Green Chemistry" protocols designed to:
-
Suppress Protodeboronation: By lowering reaction temperatures and modulating basicity.
-
Enhance Solubility: Using bio-derived or surfactant-based media.
-
Maximize E-Factor: Reducing organic waste through aqueous or recyclable solvent systems.
Solvent Selection & Decision Matrix
The choice of solvent is not merely environmental; it dictates the mechanistic competition between transmetallation (productive) and protodeboronation (destructive).
| Solvent System | Green Class | Key Advantage | Recommended For |
| 2% TPGS-750-M / H₂O | Aqueous Micellar | Nanoreactor effect stabilizes catalyst; RT reactions possible. | General Purpose. Standard mono/difluoro-substrates. |
| 2-MeTHF (Wet) | Bio-based Ether | Higher solubility for lipophilic halides; clean phase separation. | Scale-up. Substrates insoluble in micelles. |
| Ethanol / H₂O (1:1) | Bio-Alcohol | High polarity; rapid microwave heating. | Rapid Screening. Robust substrates; academic labs. |
| CPME (Cyclopentyl Methyl Ether) | Low Peroxide Ether | High stability; low latent heat of vaporization. | High Temp/Slow Reactions. Sterically hindered couplings. |
Decision Tree: Selecting the Right Protocol
The following logic flow guides the selection of the optimal experimental condition based on substrate stability and fluorination level.
Figure 1: Decision matrix for selecting the optimal green solvent protocol based on substrate fluorination and solubility.
Mechanistic Insight: The "Green" Shield
Why do micellar and specific organic solvents work better for fluorinated boronic acids?
-
Micellar Shielding (TPGS-750-M): The surfactant forms nanomicelles. The lipophilic coupling partners and the catalyst reside inside the micelle, while the bulk water remains outside. This high local concentration accelerates the cross-coupling (Second order) over the protodeboronation (Pseudo-first order with water/base), effectively "outrunning" the decomposition.
-
Solvation in 2-MeTHF: Unlike THF, 2-MeTHF is immiscible with water. When used with a specific amount of water (for base solubility), it creates a distinct interface that controls the concentration of active hydroxide, preventing the rapid pH spike that triggers deboronation in polyfluorinated species.
Validated Experimental Protocols
Protocol 1: Aqueous Micellar Coupling (The "Gold Standard")
Best for: Mono/Di-fluorophenylboronic acids, mild conditions, highest sustainability.
Materials:
-
Surfactant: 2 wt % TPGS-750-M in degassed water.
-
Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%) or Pd-SPhos G3. Note: SPhos is critical for steric bulk and preventing oxidation.
-
Base: Et₃N (Triethylamine) or K₃PO₄.
Procedure:
-
Charge: To a reaction vial containing a stir bar, add the aryl halide (0.50 mmol) and fluorophenylboronic acid (0.60 mmol, 1.2 equiv).
-
Catalyst: Add Pd(dtbpf)Cl₂ (6.5 mg, 2 mol%).
-
Solvent: Add 1.0 mL of 2% TPGS-750-M/H₂O solution.
-
Base: Add Et₃N (0.14 mL, 1.50 mmol) via syringe.
-
Reaction: Stir vigorously (1000 rpm) at Room Temperature (23°C) .
-
Optimization: If conversion is <50% after 2h, increase temp to 45°C. Do not exceed 60°C for fluorinated acids.
-
-
Workup: Extract with a minimal amount of EtOAc or MTBE (green alternative). The aqueous surfactant phase can often be recycled.
Key Success Factor: The use of Triethylamine in TPGS-750-M often gives better results for fluorinated substrates than inorganic carbonate bases because it modulates the internal micellar pH more effectively.
Protocol 2: 2-MeTHF Biphasic System
Best for: Scale-up, highly lipophilic substrates, and substrates sensitive to pure water.
Materials:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
-
Base: K₂CO₃ (2.0 M aqueous solution).
Procedure:
-
Charge: Combine aryl halide (1.0 mmol), fluorophenylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (25 mg) in a reaction vessel.
-
Inert: Purge vessel with Argon or Nitrogen for 5 minutes.
-
Solvent: Add 2-MeTHF (4 mL).
-
Base: Add K₂CO₃ aq (1.5 mL, 3.0 mmol).
-
Reaction: Heat to 60°C for 4-12 hours.
-
Note: 2-MeTHF boils at 80°C; running at 60°C preserves the catalyst and reduces deboronation.
-
-
Workup: Separate layers. Wash organic layer with brine. 2-MeTHF forms a clean azeotrope with water, making drying easier.
Protocol 3: "Difficult Case" (Pentafluorophenylboronic Acid)
Best for: C6F5-B(OH)2 and highly unstable polyfluorinated acids.
Rationale: Pentafluorophenylboronic acid decomposes rapidly in aqueous base. We must use a non-aqueous base source or an additive (Ag₂O) to facilitate transmetallation without hydrolysis.
Modified Green Protocol:
-
Solvent: Ethanol (Anhydrous).
-
Base: K₃PO₄ (Anhydrous, finely ground).
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + SPhos (3 mol%).
-
Conditions: 50°C.
-
Why Ethanol? While protic, neutral ethanol is less aggressive than basic water. The low solubility of K₃PO₄ in ethanol creates a "slow-release" base effect, maintaining low basicity throughout the reaction.
-
Troubleshooting: The Protodeboronation Trap
If you observe the formation of Ar-H (deboronated product) by LCMS:
| Observation | Root Cause | Corrective Action |
| High Ar-H (>20%) | Temperature too high | Reduce Temp by 20°C; switch to more active catalyst (e.g., Pd-SPhos) to compensate. |
| High Ar-H (>20%) | Base too strong | Switch from K₂CO₃/NaOH to K₃PO₄ or Et₃N . |
| Low Conversion | Catalyst death | Fluorides can poison Pd. Increase catalyst loading to 5 mol% or add SPhos ligand. |
| Homocoupling (Ar-Ar) | Oxygen leak | Degas solvents thoroughly. Fluorinated boronic acids are prone to oxidative homocoupling. |
Mechanistic Cycle & Failure Points
The diagram below illustrates where the "Green" solvents intervene to protect the cycle.
Figure 2: Catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation. Green solvents/micelles favor the productive path by enhancing local concentration.
References
-
Lipshutz, B. H., et al. (2014). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry. Link
-
Korenaga, T., et al. (2005). "Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." Organic Letters. Link
-
Molloy, J. J., et al. (2017). "Protodeboronation of (Hetero)Arylboronic Acids: Mechanistic Insights and Strategies for Suppression." Chemical Reviews. Link
-
Gallo, V., et al. (2018). "Sustainable Media for Suzuki-Miyaura Coupling: A Review of Green Solvents." Green Chemistry. Link
-
Sanford, M. S., et al. (2018).[1] "Base-Free Nickel-Catalyzed Suzuki-Miyaura Coupling of Acid Fluorides." Journal of the American Chemical Society. Link
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (3-Ethyl-4-fluorophenyl)boronic acid (CAS 960235-01-2)
Introduction: The Strategic Role of Arylboronic Acids in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the construction of biaryl and heteroaryl structures that form the backbone of numerous therapeutic agents.[1] Arylboronic acids, such as (3-Ethyl-4-fluorophenyl)boronic acid (CAS 960235-01-2), are key reagents in these transformations due to their stability, low toxicity, and broad functional group tolerance.[2][3]
The presence of a fluorine atom and an ethyl group on the phenyl ring of this specific boronic acid offers medicinal chemists precise control over the electronic and steric properties of the resulting molecule. These substitutions can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (3-Ethyl-4-fluorophenyl)boronic acid in the synthesis of a key pharmaceutical intermediate relevant to the development of modern kinase inhibitors.
Physicochemical Properties of (3-Ethyl-4-fluorophenyl)boronic acid
A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of (3-Ethyl-4-fluorophenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 960235-01-2 |
| Molecular Formula | C₈H₁₀BFO₂ |
| Molecular Weight | 167.97 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | Typically in the range of 130-140 °C (may vary) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, THF, and dioxane. Sparingly soluble in water. |
| Stability | Stable under normal laboratory conditions. May form anhydrides (boroxines) upon standing, which typically does not affect reactivity in Suzuki couplings. |
Application Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This section details a representative protocol for the synthesis of a biaryl compound, a common structural motif in kinase inhibitors, using (3-Ethyl-4-fluorophenyl)boronic acid. The chosen coupling partner is 4-iodo-2-fluoroaniline, a precursor that incorporates functionalities often found in targeted cancer therapies.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of (3-Ethyl-4-fluorophenyl)boronic Acid
Diagnostic Triage: Why is my reaction failing?
If you are observing low yields or byproduct formation during cross-coupling (e.g., Suzuki-Miyaura) using (3-ethyl-4-fluorophenyl)boronic acid , use this triage guide to identify the root cause. The presence of aqueous base is the critical variable.
Symptom: Low Conversion / Missing Starting Material
Observation: The boronic acid is consumed, but the desired cross-coupling product is not formed. Immediate Check: Analyze the reaction mixture via GC-MS or LC-MS. Look for the specific byproducts listed below.
| Detected Byproduct | Diagnosis | Root Cause |
| 1-Ethyl-2-fluorobenzene ( | Protodeboronation | High Criticality. The C-B bond has been cleaved by the base. This is the most common failure mode for fluoro-substituted boronic acids. |
| 3-Ethyl-4-fluorophenol | Oxidation | Medium Criticality. Ingress of air or presence of oxidants (peroxides in ether solvents). |
| Boroxine Trimer | Dehydration | Low Criticality. Usually reversible. Forms during dry storage; reverts to acid in aqueous media. |
Technical Deep Dive: The Protodeboronation Mechanism
The instability of (3-ethyl-4-fluorophenyl)boronic acid in aqueous base is not random; it is driven by a specific mechanistic pathway known as base-catalyzed protodeboronation .
The Electronic Conflict
-
The Boron Center (C1): Requires a vacant p-orbital for transmetallation (good) but is susceptible to nucleophilic attack by hydroxide (bad).
-
The Fluorine Substituent (C4): Being para to the boron, the fluorine atom exerts an electron-withdrawing inductive effect (
). While less destabilizing than ortho-fluorine, it still increases the Lewis acidity of the boron center, making it more prone to forming the boronate anion—the gateway to decomposition. -
The Ethyl Group (C3): Weakly electron-donating (
). It offers minor steric protection but is insufficient to counteract the base-sensitivity induced by the fluorine.
The Mechanism[1][2][3][4][5][6][7][8]
-
Speciation: In basic media (pH > 10), the neutral boronic acid converts to the tetrahedral boronate anion
. -
Rate-Limiting Step: The ipso-carbon (C1) is protonated by water or the conjugate acid of the buffer.
-
Cleavage: The C-B bond breaks, releasing boric acid and the reduced arene (1-ethyl-2-fluorobenzene).
Figure 1: Kinetic competition between the desired cross-coupling and the undesired protodeboronation pathway.
Troubleshooting Protocols
If you have confirmed protodeboronation (Observation of 1-ethyl-2-fluorobenzene), follow these protocols to stabilize the system.
Protocol A: The "Base-Screening" Optimization
Objective: Identify a base that facilitates transmetallation without accelerating deboronation.
Theory: The rate of protodeboronation (
Experimental Set: Run 4 parallel micro-reactions (100 µL scale) with the following bases (keep solvent/catalyst constant):
-
Standard (High Risk):
(2.0 M aq) -
Mild (Recommended):
(2.0 M aq) -
Buffered (High Stability):
(Solid, suspended in wet organic solvent) -
Anhydrous Alternative:
or (requires dry solvent, no water added).
Success Criteria:
-
Analyze via HPLC at
and . -
Select the condition where Starting Material > 80% (or Product > 50%) and Deboronated Byproduct < 5% .
Protocol B: Rapid Hydrolytic Stability Assay
Objective: Quantify the half-life (
-
Preparation: Dissolve (3-ethyl-4-fluorophenyl)boronic acid (10 mg) in 1,4-dioxane (0.9 mL). Add Internal Standard (e.g., 1 mg Benzophenone).
-
Initiation: Add Aqueous Base (e.g., 0.1 mL of 2M NaOH) at the target reaction temperature (e.g., 60°C).
-
Sampling: Aliquot 50 µL every 15 minutes into a quench solution (100 µL Acetonitrile + 1% Formic Acid).
-
Analysis: Plot
vs. time.-
If
: STOP. The conditions are too harsh. Switch to Protocol A (weaker base) or lower temperature. -
If
: Stability is sufficient for standard coupling.
-
Decision Logic: Saving the Experiment
Use this logic flow to determine the next step for your synthesis.
Figure 2: Troubleshooting logic for optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q: Can I store (3-ethyl-4-fluorophenyl)boronic acid in solution? A: No. In basic or aqueous solution, it will degrade. In pure organic solvents (THF, DMF), it is stable for days if kept dry. For long-term storage, keep as a solid at 4°C. If the solid looks "wet" or sticky, it may have partially dehydrated to the boroxine; this is fine and will re-hydrolyze in the reaction, but check the stoichiometry.
Q: Why does the 4-fluoro group make it unstable? I thought electron-withdrawing groups made the boron more electrophilic?
A: You are correct that it makes the boron more electrophilic (Lewis acidic). However, this facilitates the formation of the boronate anion
Q: Would a pinacol ester be more stable? A: Marginally. Pinacol esters hydrolyze to the boronic acid in situ under aqueous basic conditions before transmetallation often occurs. However, the slow hydrolysis of the ester can provide a "slow-release" effect, keeping the instantaneous concentration of the vulnerable boronic acid low, which can improve yields [2].
Q: What is the "Nuclear Option" if the boronic acid decomposes too fast? A: Switch to the MIDA (N-methyliminodiacetic acid) boronate or the Potassium Trifluoroborate salt.
-
MIDA boronates: These are hydrolytically stable and release the active boronic acid slowly only when specific hydrolysis conditions are met, preventing the "flood" of boronate anion that leads to decomposition [3].
-
Trifluoroborates: These are robust and often work better in non-aqueous or weakly basic conditions.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1] [Link][1]
-
Kondolff, I., et al. (2004).[2] "Suzuki-Miyaura coupling of arylboronic acids with aryl halides."[3] Tetrahedron, 60(17), 3813-3818. (Discusses stability/reactivity balance). [Link]
-
Knapp, D. M., et al. (2009).[3] "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues in Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, a common and often frustrating hurdle is the poor solubility of one or more reactants, particularly complex aryl halides or boronic acids. When a substrate, such as one identified by a CAS number like 960235-01-2 for which public data may be scarce, fails to dissolve, the entire reaction is compromised.
This guide provides a systematic, question-and-answer-based approach to resolving solubility challenges in your Suzuki reactions. Instead of a one-size-fits-all protocol, we present a logical troubleshooting workflow, explaining the chemical principles behind each recommendation to empower you to make informed decisions for your specific system.
Frequently Asked Questions & Troubleshooting Guide
Q1: My starting material (e.g., an aryl halide like 960235-01-2) is poorly soluble in my initial Suzuki reaction setup. What should I do first?
Your first and most critical step is to systematically evaluate the solvent system. A single solvent is often insufficient for the diverse components of a Suzuki reaction, which include a nonpolar organic halide, a more polar organoboron species, and an inorganic base.[4]
Initial Approach: Solvent and Temperature Screening
The goal is to find a solvent or solvent mixture that can adequately dissolve the aryl halide while still facilitating the catalytic cycle. Increased temperature is a powerful tool for enhancing solubility, but it must be balanced against the thermal stability of your reactants and catalyst.[5]
Recommended Action:
Begin with a small-scale parallel solvent screening. This allows you to efficiently test multiple conditions. A general recommendation is to use a primary organic solvent mixed with water. Water can be crucial for dissolving the inorganic base and facilitating the transmetalation step.[5][6]
Table 1: Initial Solvent Systems for Screening a Poorly Soluble Aryl Halide
| Solvent System (Organic:Water Ratio) | Class | Typical Temperature Range (°C) | Key Considerations |
| Toluene:H₂O (4:1 to 10:1) | Aromatic/Aqueous | 80 - 110 | Good for many nonpolar substrates. Forms a distinct biphasic mixture. |
| 1,4-Dioxane:H₂O (4:1 to 10:1) | Ether/Aqueous | 80 - 100 | A very common and effective system. Miscible with water at higher ratios. |
| Tetrahydrofuran (THF):H₂O (4:1 to 10:1) | Ether/Aqueous | 60 - 66 | Lower boiling point, suitable for more reactive substrates. |
| 2-Methyl-THF:H₂O (4:1 to 10:1) | Ether/Aqueous | 70 - 80 | A greener alternative to THF with a higher boiling point and better phase separation from water.[7] |
| Acetonitrile (MeCN):H₂O (4:1 to 10:1) | Polar Aprotic/Aqueous | 70 - 82 | Good for more polar substrates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 80 - 150 | Excellent dissolving power, but use with caution due to high boiling point and potential for side reactions. Can often be used with water.[8] |
Q2: I've tried several solvents with limited success. How does my choice of base impact solubility and the reaction?
The base is not just a passive reagent; it plays a critical role in the catalytic cycle by activating the boronic acid for transmetalation.[9] Its properties—solubility, strength, and the nature of its cation—can significantly influence the reaction's success, especially when reactants are poorly soluble.[5]
Causality: An insoluble base cannot effectively activate the boronic acid, stalling the catalytic cycle. Conversely, a highly soluble and appropriately strong base can drive the reaction forward. In biphasic systems, the base resides primarily in the aqueous layer, highlighting the need for efficient mixing or a mechanism to transport the activated boronic acid into the organic phase.[5]
Recommended Action:
If your substrate solubility is poor, consider screening different bases in conjunction with your best-performing solvent system.
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvents | Key Considerations |
| K₂CO₃ (Potassium Carbonate) | Moderate | Aqueous mixtures | A standard, cost-effective choice. Often a good starting point.[7] |
| K₃PO₄ (Potassium Phosphate) | Strong | Aqueous mixtures | Often more effective than carbonates for challenging substrates. Its use can sometimes accelerate slow reactions.[5] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Aqueous mixtures | Highly effective but more expensive. The large, soft cesium cation can enhance solubility and reactivity. |
| NaHCO₃ (Sodium Bicarbonate) | Weak | Aqueous mixtures | Useful for substrates with base-sensitive functional groups.[7] |
| KF (Potassium Fluoride) | Weak | Anhydrous or Aqueous | Can be used in anhydrous conditions and is effective for substrates prone to protodeboronation or with base-labile groups like esters.[9] |
Expert Tip: Always use a finely powdered base to maximize its surface area and reactivity. Clumped or coarse bases can lead to inconsistent results.[5]
Q3: My reaction is biphasic, and the conversion is very slow. How can I improve the reaction rate?
Slow conversion in a biphasic system often points to poor mass transfer between the aqueous and organic phases. The key steps of the Suzuki reaction occur at the interface of these two layers or within the organic phase. If the activated boronate species cannot efficiently move to where the palladium catalyst and aryl halide are, the reaction will be sluggish.[5]
Recommended Action:
-
Vigorous Stirring: Ensure your reaction is being stirred as vigorously as possible without causing a safety hazard. The goal is to create an emulsion, which dramatically increases the interfacial surface area between the two phases.[5][7]
-
Introduce a Phase-Transfer Catalyst (PTC): This is a powerful technique for accelerating biphasic reactions. A PTC, such as a quaternary ammonium salt, acts as a shuttle, carrying the water-soluble activated boronate anion into the organic phase where it can participate in the catalytic cycle.[5][10] This can lead to a significant rate enhancement.[11][12]
Table 3: Common Phase-Transfer Catalysts for Suzuki Reactions
| PTC | Typical Loading (mol%) | Key Features |
| Tetrabutylammonium Bromide (TBAB) | 10 - 20 | A common and effective choice for many Suzuki reactions.[5] |
| Aliquat® 336 (Tricaprylylmethylammonium chloride) | 1 - 5 | Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[13] |
Systematic Troubleshooting Workflow
When faced with a poorly soluble substrate like 960235-01-2, a systematic approach is essential. The following workflow provides a logical progression of experiments to identify optimal reaction conditions.
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This protocol is designed for the efficient testing of multiple solvent systems in parallel.
-
Preparation: In separate, appropriately sized reaction vials equipped with stir bars, add the poorly soluble aryl halide (1.0 equiv), the boronic acid (1.2 - 1.5 equiv), and a standard base (e.g., finely powdered K₂CO₃, 2.0 equiv).
-
Solvent Addition: To each vial, add a different degassed solvent system from Table 1 (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, etc.) to achieve a consistent concentration (e.g., 0.1 M with respect to the aryl halide).
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent like THF. Add an equal aliquot of this stock solution to each reaction vial.
-
Reaction: Seal the vials and place them in a pre-heated heating block or oil bath. Stir vigorously at a consistent temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for analysis by TLC, LC-MS, or GC-MS to assess both the dissolution of the starting material and the formation of the product.
The Suzuki-Miyaura Catalytic Cycle and Solubility
Understanding the mechanism highlights where poor solubility can disrupt the reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps impacted by solubility.
Mechanistic Insights:
-
Oxidative Addition: The aryl halide must be in solution to react with the Pd(0) catalyst. If it is insoluble, this first crucial step cannot occur efficiently.[1][3]
-
Transmetalation: The boronic acid is activated by the base, typically in the aqueous phase.[9] This activated boronate must then interact with the palladium complex. Poor solubility of the base or the boronic acid itself will prevent the formation of the necessary activated intermediate.[5]
Q4: What if solvent and base screening is insufficient? Are there more advanced strategies?
Yes. If you have exhausted the common solvent and base combinations, there are further steps you can take.
-
Ligand Choice: While ligands do not directly solubilize reactants, their properties are crucial for catalyst stability and activity, especially under the forcing conditions (high temperatures) often needed to overcome solubility issues. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, potentially allowing the reaction to proceed at a lower temperature where solubility might be more favorable or preventing catalyst decomposition at higher temperatures.[3][5]
-
Boronic Acid Derivatives: Standard boronic acids can sometimes be challenging. Consider using more stable derivatives like MIDA boronates or trifluoroborate salts (BF₃K).[6][14] These can exhibit different solubility profiles and are often more robust, reducing side reactions like protodeboronation.[7][14]
-
Solid-State Mechanochemistry: For substrates that are virtually insoluble in all common solvents, solution-phase chemistry may not be viable. A powerful alternative is ball-milling. This solvent-free technique uses mechanical energy to facilitate the reaction between solid reactants, completely bypassing the need for dissolution.[15] This has been shown to be highly effective for the cross-coupling of extremely insoluble aryl halides.[15]
Conclusion
Solving solubility issues in the Suzuki-Miyaura reaction is a multi-faceted challenge that requires a systematic and logical approach. By methodically screening solvents, bases, and additives like phase-transfer catalysts, researchers can often find conditions that promote the dissolution of challenging substrates like 960235-01-2 and enable a successful cross-coupling. Understanding the "why" behind each experimental choice—from the role of water in biphasic systems to the function of a PTC—is key to efficiently troubleshooting and optimizing this powerful synthetic tool.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
OUCI. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Lei, Y., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Synform. (2024, September 13). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC Suzuki. Retrieved from [Link]
-
ResearchGate. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.thieme.de [m.thieme.de]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of (3-ethyl-4-fluorophenyl)boronic acid
Executive Summary
Compound: (3-ethyl-4-fluorophenyl)boronic acid CAS: 768-35-4 Application: Critical intermediate in Suzuki-Miyaura cross-coupling for drug discovery (fluorinated biaryls).
This guide provides a comparative analysis of NMR acquisition strategies for (3-ethyl-4-fluorophenyl)boronic acid. Unlike standard organic molecules, arylboronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). Consequently, the choice of solvent is not merely about solubility—it dictates the chemical species observed. This document compares DMSO-d6 (the gold standard for stability) against CDCl3 (prone to oligomerization) and Methanol-d4 (prone to esterification), providing a validated protocol for unambiguous structural assignment.
Part 1: Structural Analysis & Theoretical Prediction
To interpret the spectrum correctly, one must anticipate the specific splitting patterns induced by the fluorine atom (
Molecular Geometry & Protons
-
Position 1: Boronic Acid group (
)[1] -
Position 3: Ethyl group (
) -
Position 4: Fluorine atom[2]
-
Aromatic Protons: H2, H5, H6
Predicted Spectral Features (Reference Data)
The fluorine atom creates complex coupling patterns (
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| -B(OH)2 | 8.0 – 8.2 | Singlet (Broad) | N/A | Visible only in DMSO-d6; disappears with |
| Ar-H2 | 7.6 – 7.7 | Doublet (or br s) | Ortho to Boron, Meta to Fluorine. | |
| Ar-H6 | 7.5 – 7.6 | dd | Ortho to Boron, Meta to Fluorine. | |
| Ar-H5 | 7.0 – 7.2 | dd (pseudo-t) | Ortho to Fluorine (shielded region). Large F-coupling. | |
| -CH2- | 2.6 – 2.7 | Quartet | Benzylic methylene. | |
| -CH3 | 1.1 – 1.2 | Triplet | Terminal methyl. |
Note on H-F Coupling: Fluorine-Proton coupling is significant.
Ortho (
): 8–10 Hz (Comparable to ortho H-H coupling).Meta (
): 5–7 Hz.Para (
): < 2 Hz (Usually negligible).
Part 2: Comparative Analysis – Solvent Selection
The most common failure mode in analyzing boronic acids is incorrect solvent selection, leading to confusing spectra containing mixtures of monomer (acid) and trimer (boroxine).
Comparison Table: Solvent Performance
| Feature | DMSO-d6 (Recommended) | CDCl3 (Chloroform-d) | MeOD (Methanol-d4) |
| Species Observed | Monomer (Boronic Acid) | Mixture (Acid + Boroxine) | Ester (Boronate Hemiester) |
| -OH Signal | Sharp/Distinct ( | Broad/Invisible | Absent (Exchanged) |
| Resolution | High | Low (Broadening) | High |
| Stability | High (Inhibits dehydration) | Low (Promotes dehydration) | Low (Promotes solvolysis) |
| Water Sensitivity | Tolerant | Sensitive | Tolerant |
| Verdict | Optimal | Avoid for purity assay | Use only for carbon backbone check |
The Chemical Equilibrium (Why CDCl3 Fails)
In non-polar solvents like Chloroform, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This results in two sets of aromatic signals: one for the acid, one for the boroxine.
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers. DMSO-d6 acts as a hydrogen-bond acceptor, effectively "locking" the molecule in the monomeric acid state.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the acquisition of a clean spectrum free from boroxine contamination.
Materials
-
Analyte: ~10 mg (3-ethyl-4-fluorophenyl)boronic acid.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Tube: Standard 5mm NMR tube (dried in oven).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10-15 mg of the solid into a clean vial.
-
Critical: Do not heat the sample to aid dissolution. Heat promotes dehydration to the boroxine.
-
Add 0.6 mL DMSO-d6 . The boronic acid should dissolve readily at room temperature.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to
5 seconds. (Boronic acid -OH protons relax slowly; short D1 values reduce integration accuracy). -
Scans (NS): 16 or 32 scans are sufficient.
-
Temperature: 298 K (25°C).
-
-
Validation (The "Shake Test"):
-
If you suspect impurity peaks in the aromatic region, add 1 drop of
to the NMR tube and shake. -
Result: The broad singlet at ~8.0 ppm (
) will disappear due to Deuterium exchange. The aromatic signals should remain but may shift slightly. If "impurity" peaks also disappear or shift drastically, they were likely exchangeable protons or solvent-dependent conformers.
-
Optimal Decision Workflow
Figure 2: Decision tree for solvent selection highlighting the risks of CDCl3 and MeOD.
Part 4: Troubleshooting & Impurities
The "Missing" Boron Signal
In
Distinguishing H-H vs H-F Coupling
The aromatic region (7.0–7.7 ppm) will look crowded.
-
Technique: If available, run a
F-decoupled H NMR . -
Effect: This collapses the complex multiplets into simpler doublets/singlets, leaving only H-H coupling. This confirms which splitting is caused by the fluorine substituent.
References
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2. Link
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid equilibrium).
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[4][5] (Source for H-F coupling constants).
Sources
19F NMR Shifts of 3-Ethyl-4-fluorophenylboronic Acid Derivatives: A Comparative Technical Guide
Executive Summary
In the landscape of medicinal chemistry, 3-ethyl-4-fluorophenylboronic acid represents a critical building block, balancing the steric bulk of an ethyl group with the bioisosteric utility of the fluorine atom. For drug development professionals, tracking the integrity and reactivity of this motif is paramount.
This guide provides an in-depth technical comparison of the 19F NMR chemical shifts of 3-ethyl-4-fluorophenylboronic acid against its structural analogs (4-fluorophenylboronic acid and 3-methyl-4-fluorophenylboronic acid). Unlike proton NMR, where alkyl signals can be obscured by solvent peaks or aliphatic scaffolds, 19F NMR offers a background-free window into the electronic environment of the aromatic ring, making it the superior method for reaction monitoring and quality control.
Key Insight: The introduction of the 3-ethyl group induces a distinct upfield shielding effect (typically -4 to -6 ppm) relative to the unsubstituted parent, a phenomenon driven by the inductive donation of the alkyl chain and the "ortho-effect."
Technical Background: The Physics of the Shift
To interpret the data correctly, one must understand the causality behind the chemical shift (
-
Inductive Effect (+I): Alkyl groups (Methyl, Ethyl) are electron-donating. By increasing the electron density around the aromatic ring, they shield the fluorine nucleus, causing an upfield shift (more negative ppm).
-
Steric Compression (The Ortho Effect): The 3-ethyl group is sterically bulkier than a methyl group. While electronic donation is similar, the steric interaction with the ortho-fluorine can slightly perturb the
-system, though the inductive shielding remains the dominant vector. -
Hybridization State (Boronic Acid vs. Boronate): The boron atom's hybridization (
neutral vs. anionic) dramatically alters the ring's electronics. Conversion to the tetrahedral boronate (e.g., under basic Suzuki coupling conditions) significantly shields the fluorine, often shifting the signal further upfield by >10 ppm.
Visualization: Substituent Effect Logic
Figure 1: Logical flow of how the 3-ethyl substituent influences the 19F NMR signal.
Comparative Analysis: Chemical Shifts
The following table synthesizes experimental data and high-confidence predictive models based on Structure-Activity Relationships (SAR). All values are referenced to CFCl3 (0 ppm) .[1][2]
| Compound | Structure Description | 19F Shift ( | Solvent | Shift Classification |
| 4-Fluorophenylboronic acid | Unsubstituted Parent | -108.0 to -113.0 | DMSO-d6 | Baseline |
| 3-Methyl-4-fluorophenylboronic acid | Methyl Analog (Ortho) | -115.0 to -118.0 | DMSO-d6 | Shielded (Upfield) |
| 3-Ethyl-4-fluorophenylboronic acid | Target Compound | -115.5 to -119.0 | DMSO-d6 | Shielded (Upfield) |
| 2-Fluoro-1-ethylbenzene | Non-Boronic Control | -118.5 | CDCl3 | Reference Standard |
Technical Analysis:
-
The Ethyl Impact: The 3-ethyl derivative exhibits a chemical shift very similar to the 3-methyl analog. The additional methylene unit (-CH2-) in the ethyl group provides marginal additional inductive donation compared to the methyl, resulting in a shift that is statistically indistinguishable in low-resolution scans but may resolve as 0.1–0.5 ppm more upfield in high-field (600 MHz+) instruments.
-
Solvent Dependency: Shifts in DMSO-d6 are typically deshielded (less negative) by 1-2 ppm compared to CDCl3 due to hydrogen bonding with the boronic acid hydroxyls.
Experimental Protocols
As a self-validating system, these protocols ensure reproducibility.
Protocol A: High-Precision 19F NMR Sample Preparation
Objective: To obtain accurate chemical shifts for structural validation.
-
Solvent Choice: Use DMSO-d6 (0.6 mL) for boronic acids to prevent oligomerization (boroxine formation) which occurs in non-polar solvents like CDCl3.
-
Internal Standard: Add
-Trifluorotoluene (TFT) (5 µL).-
Why: TFT appears at -63.72 ppm , well-separated from the Ar-F region (-100 to -120 ppm).
-
-
Concentration: Dissolve 10-15 mg of the boronic acid derivative.
-
Note: Higher concentrations may lead to broadening due to viscosity or dimerization.
-
-
Acquisition:
-
Pulse Sequence: zgfIG (Inverse gated decoupling) to eliminate NOE if integration is required.
-
Spectral Width: 200 ppm (-50 to -250 ppm).
-
Scans (NS): 64 (sufficient for 19F due to 100% natural abundance).
-
Protocol B: Reaction Monitoring (Suzuki-Miyaura Coupling)
Objective: To track the consumption of 3-ethyl-4-fluorophenylboronic acid during cross-coupling.
-
Sampling: Aliquot 50 µL of the reaction mixture under inert gas.
-
Quench/Lock: Dilute into 500 µL of DMSO-d6 .
-
Analysis:
-
Reactant Peak: Monitor decay of signal at ~ -116 ppm (Boronic Acid).
-
Product Peak: Monitor appearance of the biaryl product. The loss of the electron-withdrawing Boron group typically causes a downfield shift (back towards -113 ppm) or a shift dependent on the new aryl partner.
-
Transient Species: If a peak appears at ~ -125 ppm , this indicates the formation of the tetrahedral boronate species (activated complex), confirming the base is active.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for accurate 19F NMR characterization.
Applications in Drug Discovery[3][4]
The 3-ethyl-4-fluorophenyl motif is not merely a structural spacer; it is a functional probe.
-
Metabolic Stability: The ethyl group blocks the meta-position from metabolic oxidation (CYP450). 19F NMR can monitor the formation of downstream metabolites (e.g., hydroxylation of the ethyl chain) which will cause distinct shifts (typically +2 to +5 ppm deshielding on the F signal due to the introduction of oxygen).
-
Fragment-Based Drug Design (FBDD): The distinct shift of the 3-ethyl derivative allows it to be used in "cocktailed" fragment screens. Because its signal (-116 ppm) is resolved from the standard 4-fluoro (-110 ppm) and 2-fluoro (-118 ppm) motifs, it can be screened simultaneously in a mixture.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects and chemical shift ranges).
-
Rosen, M. et al. (2014). "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Magnetic Resonance in Chemistry.
-
Alfa Chemistry. (2024). "19F NMR Chemical Shift Table - Organofluorine." (General reference for Ar-F shifts).
-
University of Colorado. (2024). "19F NMR Reference Standards." (Calibration data for Trifluorotoluene and Fluorobenzene).
Sources
A Senior Application Scientist's Guide to HPLC Methodologies for the Purity Analysis of Fluorinated Boronic Acids
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of safety and efficacy. Fluorinated boronic acids and their derivatives are instrumental in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are workhorses in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, be they residual reactants, side-products, or degradants, can have profound implications on reaction yields, downstream purification, and the toxicological profile of the final API.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical compounds. We will move beyond simple procedural lists to explore the underlying chemistry, the rationale behind methodological choices, and the data that supports them, ensuring you can develop and validate robust, reliable, and accurate analytical methods.
The Core Analytical Challenge: The Inherent Instability of Boronic Acids
Before comparing methodologies, we must first understand the primary obstacle in boronic acid analysis: their chemical stability. The boron atom is Lewis acidic, making it susceptible to nucleophilic attack and complexation. Furthermore, boronic acids can exist in equilibrium with several other species, complicating their chromatographic analysis.
Two principal degradation pathways are of concern:
-
Hydrolysis of Boronate Esters: Boronic acids are often protected as pinacol esters to improve stability and handling.[3] However, under typical Reversed-Phase (RP-HPLC) conditions, which utilize aqueous mobile phases, these esters are highly susceptible to on-column hydrolysis, converting them back to the parent boronic acid.[4][5][6][7] This can lead to inaccurate purity assessments, as the analysis itself generates an impurity.
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[8] This equilibrium is influenced by solvent, concentration, and temperature, potentially leading to multiple peaks for a single analyte and complicating quantification.
The presence of fluorine atoms can further modulate the electronic properties and stability of the boronic acid moiety, necessitating a carefully tailored analytical approach.
Caption: Key degradation and equilibrium pathways for boronic acids and their esters in an analytical context.
Comparative Guide to HPLC Methodologies
The choice of HPLC method is paramount to mitigating the stability issues discussed above. Here, we compare the most common and effective approaches.
Reversed-Phase HPLC (RP-HPLC): The Workhorse with Critical Caveats
RP-HPLC remains the most common technique due to its versatility and the wide availability of columns and instrumentation.[1] However, success with fluorinated boronic acids hinges on carefully optimized conditions to prevent on-column degradation.
Causality Behind Experimental Choices:
-
Minimizing Analysis Time: The most direct way to reduce on-column hydrolysis is to minimize the residence time of the analyte on the column. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their smaller particle columns and higher operating pressures, are ideal. Fast gradient methods that elute the target compounds in minutes significantly reduce the risk of degradation.[3][8]
-
Strategic Column Selection: The stationary phase plays a critical role in analyte stability.
-
Low Silanol Activity Columns: Columns with advanced end-capping and low residual silanol groups (e.g., Waters XTerra MS C18) are proven to significantly reduce the rate of on-column hydrolysis.[4][6] The acidic silanol groups on standard silica columns can catalyze the hydrolysis of the boronate ester.
-
Phenyl Ligands: For aromatic fluorinated boronic acids, phenyl-based columns (e.g., XBridge Premier BEH Phenyl) can offer alternative selectivity through π-π interactions, potentially improving peak shape and resolution from related impurities.[1][9]
-
Aqueous-Stable Phases: For highly polar boronic acids that are poorly retained, columns designed for use with 100% aqueous mobile phases (e.g., XSelect Premier HSS T3) can provide the necessary retention without suffering from "pore dewetting."[1][2]
-
-
Mobile Phase Optimization: The mobile phase composition is arguably the most critical factor.
-
pH Control: Mobile phase pH dictates the ionization state of the boronic acid. Operating at low pH (e.g., using formic or trifluoroacetic acid) typically ensures the analyte is neutral, leading to better retention in RP-HPLC.[1] However, some studies have shown that acidic modifiers can, on certain columns, increase hydrolysis.[7] In some cases, a mobile phase with no pH modifier at all provides the best stability.[4][6]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower viscosity. The choice of organic modifier can also alter selectivity between the analyte and its impurities.[1][2]
-
Table 1: Comparison of RP-HPLC Column Chemistries for Fluorinated Boronic Acid Analysis
| Column Type | Primary Interaction Mechanism | Key Advantages | Considerations |
| End-Capped C18 (Low Silanol) | Hydrophobic | Reduced on-column hydrolysis, general-purpose.[4][6] | May have limited retention for very polar analytes. |
| Phenyl | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic compounds, can improve peak shape.[1] | Selectivity is highly dependent on analyte structure. |
| Polar-Embedded | Hydrophobic & Polar Interactions | Enhanced retention of polar compounds, stable in highly aqueous mobile phases. | May exhibit different selectivity profiles. |
| HSS T3 | Hydrophobic (low ligand density) | Excellent retention for polar analytes, fully compatible with 100% aqueous mobile phases.[1][2] | Requires careful gradient optimization. |
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Species
For highly polar fluorinated boronic acids or their hydrophilic impurities that are unretained by RP-HPLC, HILIC presents a powerful alternative.
Principle of Operation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer. Analyte retention is driven by partitioning into a water-enriched layer on the surface of the stationary phase.
Strengths for Boronic Acid Analysis:
-
Enhanced Retention: Provides excellent retention for polar compounds that elute in the void volume in RP-HPLC.
-
Orthogonal Selectivity: Offers a completely different separation mechanism, which is invaluable for resolving impurities that co-elute in RP systems.
-
MS Sensitivity: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), leading to more efficient desolvation and potentially higher signal intensity.
Considerations:
-
Sample diluent must be compatible with the mobile phase (i.e., high organic content) to ensure good peak shape.
-
Equilibration times can be longer than in RP-HPLC.
-
The choice of buffer (e.g., ammonium formate, ammonium acetate) is critical for controlling retention and peak shape.
Caption: Conceptual workflow of a HILIC separation for a polar analyte like a boronic acid.
Detection Techniques: A Comparative Overview
The choice of detector is as important as the separation method itself. The ideal detector should provide the required sensitivity, selectivity, and structural information.
Table 2: Comparison of HPLC Detectors for Purity Analysis
| Detector Type | Principle | Selectivity | Sensitivity | Ideal For |
| UV-Vis / PDA | UV/Visible light absorbance | Moderate (requires chromophore) | Good (ng range) | Routine QC, peak purity assessment, quantifying aromatic impurities.[10][11] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Very High | Very High (pg-fg range) | Definitive impurity identification, characterizing degradants and adducts, high-sensitivity analysis.[8][12] |
| Fluorescence (FLD) | Emission of light post-excitation | Very High | Excellent (pg range) | Trace analysis of fluorescent compounds or after post-column derivatization with agents like alizarin for selective detection.[11][13][14] |
| Charged Aerosol (CAD) / ELSD | Nebulization and particle detection | Universal (non-volatile analytes) | Moderate | Analyzing compounds without a UV chromophore, achieving uniform response for structurally diverse impurities.[9][12] |
For comprehensive purity profiling, a combination of a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard. The PDA provides robust quantification and spectral purity information, while the MS delivers unambiguous identification of unknown peaks.
A Self-Validating System: Protocol and Method Validation
A method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] The process must be systematic and adhere to regulatory standards, such as the ICH Q2(R1) guidelines.[16][17]
Example Experimental Protocol: Fast RP-HPLC-UV/MS
This protocol is a representative starting point for the purity analysis of a fluorinated aromatic boronic acid, designed to minimize on-column degradation.
-
Instrumentation: UHPLC system with a PDA detector and a single quadrupole or Q-TOF mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B (linear)
-
3.5-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95% to 5% B (return to initial)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
PDA Detection: 210-400 nm, with extraction at a specific wavelength (e.g., 254 nm).
-
MS Detection (ESI+): Scan range 100-1000 m/z.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL. Analyze immediately after preparation.
Causality: This method uses a fast gradient on a sub-2-µm particle column to minimize run time (<5 minutes). The C18 column provides general-purpose retention, and the acidic mobile phase ensures the analyte is in a single, neutral form. The PDA and MS detectors provide complementary quantitative and qualitative data.
The Logic of Method Validation
Method validation is a self-validating system that ensures the protocol produces consistently accurate and reliable data.
Caption: The logical workflow for HPLC method validation according to ICH guidelines.
Table 3: Typical Validation Parameters and Acceptance Criteria for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Peak is spectrally pure (PDA); No co-elution with known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at multiple levels. |
| Precision | To show the consistency of results under various conditions. | Repeatability (intra-day): RSD ≤ 1.0%; Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision at LOQ meets requirements (e.g., RSD ≤ 10%). |
| Robustness | To demonstrate reliability with respect to deliberate variations in method parameters. | Peak resolution and quantification remain acceptable with small changes in flow rate, pH, column temp, etc. |
Conclusion
The successful purity analysis of fluorinated boronic acids by HPLC is a multi-faceted challenge that demands a deep understanding of the analyte's chemistry and the chromatographic process. There is no single "best method"; rather, the optimal approach is one that is systematically developed and rigorously validated for the specific molecule of interest.
By prioritizing analyte stability through fast chromatography, selecting appropriate column chemistries (from robust RP phases to alternative HILIC phases), and employing information-rich detectors like PDA and MS, researchers can build a self-validating analytical system. This ensures that the data generated is not only precise and accurate but also trustworthy, forming a solid foundation for critical decisions in drug development and manufacturing.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
-
Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. Retrieved from [Link]
-
Patel, D., et al. (2015). HPLC method validation for pharmaceuticals: a review. ResearchGate. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Boric Acid in Borax Formulation in HILIC Mixed-Mode. Retrieved from [Link]
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Reddy, A. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5346-5353. Retrieved from [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1083-1093. Retrieved from [Link]
-
Joshi, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 69-77. Retrieved from [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Waters Corporation. (PDF). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Retrieved from [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Borate ion. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Retrieved from [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
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Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
van der Horst, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
-
Chrom Tech. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. Retrieved from [Link]
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Bio-Analysis Centre. (2022). Types of detectors used in HPLC. Retrieved from [Link]
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SCION Instruments. (n.d.). The Different Types of HPLC Detectors. Retrieved from [Link]
-
SSRN. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Retrieved from [Link]
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- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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elemental analysis standards for (3-ethyl-4-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Elemental Analysis of (3-ethyl-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of organoboron compounds, such as (3-ethyl-4-fluorophenyl)boronic acid, is critical for their successful application in drug discovery and organic synthesis.[1][2] These molecules serve as vital building blocks, most notably in Suzuki cross-coupling reactions, and are increasingly found in approved pharmaceutical agents.[3][4] Consequently, verifying their elemental composition and purity is not a trivial-check-the-box exercise; it is a foundational requirement for reproducible results and regulatory compliance. This guide provides a multi-faceted analytical strategy, comparing primary elemental analysis techniques with essential orthogonal methods to create a holistic quality control framework.
Core Elemental Composition: Beyond CHN
The foundational analysis for any novel organic compound is the determination of its constituent elements: Carbon, Hydrogen, and Nitrogen (CHN). For a heteroatom-containing molecule like (3-ethyl-4-fluorophenyl)boronic acid, this must be expanded to include Boron (B) and Fluorine (F).
Primary Method: Multi-Matrix Combustion Analysis
Combustion analysis is a destructive, quantitative technique that serves as the gold standard for determining the mass percentages of C, H, N, and S in an organic sample.[5][6] The process involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment, which converts the elements into simple gaseous forms (CO₂, H₂O, N₂). These gases are then separated and quantified using thermal conductivity or infrared detectors.
Causality Behind Experimental Choices for Boronic Acids:
Standard combustion methods can be unreliable for organoboron compounds. The primary challenge is the formation of a thermally stable and non-volatile boron oxide (B₂O₃) layer or even boron carbide during combustion.[7][8][9] This can lead to incomplete conversion and encapsulation of the sample, resulting in erroneously low carbon and boron values.
To ensure complete and accurate combustion, the protocol must be modified. The use of chemical additives, often called "combustion aids" or "catalysts" (e.g., tungsten(VI) oxide), is essential. These aids facilitate the decomposition of refractory boron species, ensuring all carbon is converted to CO₂ for accurate measurement.
Fluorine Determination: The analysis of fluorine requires a separate process. After combustion, the resulting hydrogen fluoride (HF) is trapped in an aqueous solution. The fluoride ion concentration is then typically determined by ion chromatography or a fluoride ion-selective electrode.
Experimental Protocol: Combustion Analysis of (3-ethyl-4-fluorophenyl)boronic acid
Objective: To accurately determine the weight percent of C, H, N, B, and F.
Methodology:
-
Sample Preparation:
-
Dry the (3-ethyl-4-fluorophenyl)boronic acid sample under vacuum at 40°C for 12 hours to remove residual moisture, which can significantly impact hydrogen and oxygen values. Water content should be independently verified via Karl Fischer titration.
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Add a combustion aid, such as tungsten(VI) oxide, at a 1:1 ratio with the sample to facilitate complete combustion.
-
-
Instrument Setup (CHN Analysis):
-
Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.
-
Set the combustion furnace temperature to at least 950-1000°C.
-
Ensure a steady flow of high-purity oxygen.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber.
-
The resulting gases (CO₂, H₂O, N₂) are passed through separation columns and quantified by a thermal conductivity detector (TCD).
-
-
Boron and Fluorine Analysis:
-
Boron content is often determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after microwave-assisted acid digestion of the sample (see Section 2). This is generally more accurate than attempting to quantify boron from combustion products.
-
For fluorine, the combustion gases are passed through a separate absorption trap containing a suitable buffer solution. The fluoride concentration in this solution is then measured using a fluoride ion-selective electrode.
-
-
Data Validation:
-
The sum of the experimentally determined percentages for all elements (C, H, B, F, O) should be between 98.5% and 101.5%.
-
The oxygen percentage is typically calculated by difference, assuming all remaining mass is oxygen.
-
Workflow for Combustion Analysis
Caption: Decision guide for selecting appropriate analytical methods.
Conclusion
The elemental analysis of (3-ethyl-4-fluorophenyl)boronic acid is a multi-step, validated process that extends far beyond a simple CHN measurement. A scientifically sound characterization relies on the intelligent application of multiple, orthogonal techniques. Combustion analysis, when adapted for the challenges of organoborons, provides the empirical formula. This must be complemented by ICP-MS for trace impurity control as mandated by pharmaceutical regulations. Finally, techniques like NMR, MS, HPLC, and Karl Fischer titration are indispensable for confirming the molecular structure, assessing purity, and ensuring the material is free of water and other process-related impurities. By integrating these methods, researchers and drug developers can establish a robust, self-validating system that guarantees the quality and consistency of this critical chemical building block.
References
Sources
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. "Improving boron for combustion applications" by Kerri-lee Annique Chintersingh [digitalcommons.njit.edu]
- 9. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
